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1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid Documentation Hub

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  • Product: 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid
  • CAS: 1240579-11-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid, a synthetically tractable derivative of the indole-2-carboxylic acid scaffold. This class of molecules has...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid, a synthetically tractable derivative of the indole-2-carboxylic acid scaffold. This class of molecules has garnered significant attention in medicinal chemistry due to its versatile biological activities. We will delve into its structure, a plausible synthetic route, and its potential applications as a therapeutic agent, with a particular focus on its role as an inhibitor of HIV-1 integrase and Indoleamine 2,3-dioxygenase (IDO). This document is intended for researchers, scientists, and professionals in the field of drug development who are looking for detailed insights into this promising molecular framework.

Molecular Structure and Physicochemical Properties

The foundational structure of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid combines three key features that are crucial for its biological activity: an indole core, a carboxylic acid at the 2-position, a methyl group on the indole nitrogen, and an isopropyl group at the 6-position. The N-methylation can enhance metabolic stability and cell permeability, while the isopropyl group can provide favorable interactions with hydrophobic pockets in target proteins.

Below is a summary of its key physicochemical properties:

PropertyValue
IUPAC Name 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid
Synonym 1-Methyl-6-isopropyl-1H-indole-2-carboxylic acid
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Predicted LogP 3.2 (using ALOGPS)
CAS Number Not assigned (as of the latest data)

Synthesis and Characterization

A robust synthetic route to 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid can be envisioned starting from commercially available 4-isopropylaniline. The following proposed synthesis is based on established methodologies for constructing the indole scaffold, such as the Reissert indole synthesis.

Proposed Synthetic Workflow

Synthetic_Workflow A 4-Isopropylaniline C Condensation (Base-catalyzed) A->C B Diethyl Oxalate B->C D Intermediate A C->D E Reductive Cyclization (e.g., with Zn/AcOH or Na2S2O4) D->E F 6-Isopropyl-1H-indole-2-carboxylic acid ethyl ester E->F G N-Methylation (e.g., with CH3I, NaH) F->G H 1-Methyl-6-isopropyl-1H-indole-2-carboxylic acid ethyl ester G->H I Saponification (e.g., with NaOH, then H+) H->I J 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid I->J

Caption: Proposed synthesis of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid.

Detailed Experimental Protocol (Proposed)
  • Step 1: Condensation. To a solution of 4-isopropylaniline (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 eq). To this mixture, add diethyl oxalate (1.2 eq) dropwise at room temperature. The reaction is then heated to reflux for 4-6 hours.

  • Step 2: Reductive Cyclization. The intermediate from Step 1 is isolated and then subjected to reductive cyclization. A common method is to use sodium dithionite (Na₂S₂O₄) in an aqueous ethanol solution, heating to reflux for 2-3 hours.

  • Step 3: N-Methylation. The resulting 6-isopropyl-1H-indole-2-carboxylic acid ethyl ester (1.0 eq) is dissolved in an anhydrous aprotic solvent like THF. Sodium hydride (1.2 eq) is added portion-wise at 0 °C, followed by the dropwise addition of methyl iodide (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Step 4: Saponification. The N-methylated ester is hydrolyzed to the corresponding carboxylic acid using a solution of sodium hydroxide in a mixture of water and ethanol, heated to reflux for 2-4 hours. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final product.

Analytical Characterization

The structure of the final compound would be confirmed using standard analytical techniques:

  • ¹H NMR: Expected to show characteristic peaks for the aromatic protons of the indole ring, a singlet for the N-methyl group, a septet and a doublet for the isopropyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Will display the expected number of carbon signals corresponding to the structure.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, as well as C-H and C=C stretching from the aromatic and aliphatic parts of the molecule.

Applications in Drug Discovery & Development

The indole-2-carboxylic acid scaffold is a "privileged" structure in medicinal chemistry, meaning it is a framework that can bind to multiple, unrelated biological targets. Derivatives have been explored for various therapeutic indications.[1]

HIV-1 Integrase Inhibition

A significant body of research has demonstrated that indole-2-carboxylic acid derivatives are potent inhibitors of HIV-1 integrase.[2][3][4][5] This enzyme is essential for the replication of the HIV virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. The inhibitory action of these compounds stems from the ability of the carboxylate group to chelate the magnesium ions (Mg²⁺) in the enzyme's active site, which are critical for its catalytic activity.[2][3][4][5]

Indoleamine 2,3-dioxygenase (IDO) Inhibition

More recently, indole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which metabolizes the essential amino acid tryptophan. In the context of cancer, tumor cells can exploit this pathway to create an immunosuppressive microenvironment, allowing them to evade the host's immune system. By inhibiting IDO1, it is possible to restore T-cell-mediated anti-tumor immunity, making it a promising strategy for cancer immunotherapy. The parent compound, 1-Methylindole-2-carboxylic acid, has been used as a reactant to prepare novel IDO inhibitors.

Key Mechanistic Insights

Mechanism of HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_0 Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ Result Inhibition of Strand Transfer Mg2->Result Inhibitor 1-Methyl-6-isopropyl-1H-indole-2-carboxylic Acid Carboxylate Group (-COO⁻) Inhibitor:f1->Mg1 Chelation Inhibitor:f1->Mg2 Chelation IDO_Inhibition_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Restored_Immunity Restored Anti-Tumor Immunity IDO1->Restored_Immunity When Inhibited T_Cell_Suppression T-Cell Suppression & Tumor Immune Escape Kynurenine->T_Cell_Suppression Inhibitor 1-Methyl-6-isopropyl-1H- indole-2-carboxylic Acid Derivative Inhibitor->IDO1 Inhibits

Caption: Inhibition of the IDO1 enzyme restores anti-tumor immunity.

By inhibiting the IDO1 enzyme, the conversion of tryptophan to kynurenine is blocked. This prevents the kynurenine-mediated suppression of T-cells and helps to restore the immune system's ability to recognize and attack tumor cells.

Experimental Protocols for Biological Evaluation

In Vitro HIV-1 Integrase Strand Transfer Assay
  • Reagents and Materials: Recombinant HIV-1 integrase, donor DNA (oligonucleotide mimicking the viral DNA terminus), target DNA (oligonucleotide mimicking host DNA), assay buffer (containing Mn²⁺ or Mg²⁺), and the test compound.

  • Procedure: a. The test compound is serially diluted in DMSO and then added to the wells of a 96-well plate. b. Recombinant HIV-1 integrase is pre-incubated with the donor DNA to form the enzyme-substrate complex. c. The pre-incubated complex is added to the wells containing the test compound and incubated for a short period. d. The reaction is initiated by the addition of the target DNA. e. The reaction is allowed to proceed for 1-2 hours at 37 °C and then stopped. f. The extent of the strand transfer reaction is quantified, typically using a fluorescence-based method or an ELISA-based assay.

  • Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the integrase activity) is calculated by fitting the dose-response data to a suitable equation.

Cell-Based IDO1 Activity Assay
  • Cell Line: A human cell line that expresses IDO1 upon stimulation, such as HeLa cells or IFN-γ-stimulated cancer cell lines.

  • Reagents and Materials: Cell culture medium, fetal bovine serum, interferon-gamma (IFN-γ) to induce IDO1 expression, the test compound, and reagents for kynurenine detection (e.g., Ehrlich's reagent).

  • Procedure: a. Cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are then treated with IFN-γ to induce the expression of the IDO1 enzyme. c. After induction, the medium is replaced with fresh medium containing various concentrations of the test compound. d. The cells are incubated for 24-48 hours. e. After incubation, a sample of the cell culture supernatant is collected. f. The concentration of kynurenine in the supernatant is measured colorimetrically after the addition of Ehrlich's reagent.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of kynurenine production against the concentration of the test compound.

Conclusion

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid represents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. Its structural features make it a strong candidate for inhibition of both HIV-1 integrase and Indoleamine 2,3-dioxygenase, two clinically relevant targets in virology and oncology, respectively. The proposed synthetic route and biological evaluation protocols provide a solid foundation for further investigation into the therapeutic potential of this and related compounds. As our understanding of the structure-activity relationships of this class of molecules continues to grow, we can expect to see the emergence of new and improved drug candidates based on this versatile indole framework.

References

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Isopropyl-1H-indole-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-6-carboxylic acid. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

This guide is structured as a technical monograph designed for pharmaceutical researchers and synthetic chemists. It focuses on the structural identity, synthesis, and application of 1-Methyl-6-(1-methylethyl)-1H-indole-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph designed for pharmaceutical researchers and synthetic chemists. It focuses on the structural identity, synthesis, and application of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (CAS: 1240579-11-6).

Part 1: Chemical Identity & Structural Analysis

Executive Summary

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (also known as 6-Isopropyl-1-methyl-1H-indole-2-carboxylic acid ) is a specialized heterocyclic building block.[1][2][3][4][5] It belongs to the class of indole-2-carboxylic acids, a "privileged scaffold" in medicinal chemistry.[2] This moiety is critical in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs), HCV NS5B polymerase inhibitors (e.g., analogs of Beclabuvir), and allosteric modulators of G-protein-coupled receptors (GPCRs).

Nomenclature Breakdown

The IUPAC name is derived as follows:

  • Base Structure: Indole (bicyclic aromatic heterocycle).

  • Principal Group: Carboxylic acid (-COOH) at position 2 (adjacent to the nitrogen).

  • Substituent 1: Methyl group (-CH3) at position 1 (Nitrogen).

  • Substituent 2: 1-methylethyl group (Isopropyl) at position 6 (on the benzene ring).[1]

Physicochemical Properties

The following data establishes the baseline for identification and quality control.

PropertyValue
CAS Number 1240579-11-6
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Physical State Solid (Off-white to tan powder)
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water
pKa (Calc) ~3.5 (Carboxylic acid)
LogP (Calc) ~3.2
SMILES CC(C)c1ccc2c(c1)n(C)c(C(=O)O)c2

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust industrial route for indole-2-carboxylic acids is the Reissert Indole Synthesis . This method is preferred over the Fischer Indole Synthesis for 2-substituted indoles because it provides unambiguous regiochemistry.

Pathway Logic:

  • Target: 1-Methyl-6-isopropyl-1H-indole-2-carboxylic acid.

  • Disconnection 1 (N-Methylation): Precursor is the N-H indole ester.

  • Disconnection 2 (Cyclization): Precursor is an

    
    -keto ester formed from an o-nitrotoluene derivative.
    
  • Starting Material: 4-Isopropyl-2-nitrotoluene (commercially available or synthesized via nitration of 4-isopropyltoluene).

Synthetic Workflow Diagram (Graphviz)

SynthesisPathway Figure 1: Reissert Synthesis Route for 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid SM 4-Isopropyl-2-nitrotoluene Step1 Condensation (Diethyl oxalate, KOEt) SM->Step1 Inter1 Potassium Enolate Intermediate Step1->Inter1 Step2 Reductive Cyclization (Zn/AcOH or H2/Pd) Inter1->Step2 Inter2 Ethyl 6-isopropyl-1H- indole-2-carboxylate Step2->Inter2 Step3 N-Methylation (MeI, NaH, DMF) Inter2->Step3 Inter3 Ethyl 1-methyl-6-isopropyl- indole-2-carboxylate Step3->Inter3 Step4 Saponification (LiOH, THF/H2O) Inter3->Step4 Product Target Acid (CAS 1240579-11-6) Step4->Product

Figure 1: Step-wise synthetic pathway ensuring regiospecificity at the 6-position.

Detailed Experimental Protocol

Note: This protocol is adapted from standard Reissert indole methodologies [1, 2].

Step 1: Condensation (Formation of the Pyruvate)

  • Reagents: 4-Isopropyl-2-nitrotoluene (1.0 eq), Diethyl oxalate (1.2 eq), Potassium ethoxide (1.3 eq).

  • Solvent: Anhydrous Ethanol or Toluene.

  • Procedure:

    • Dissolve potassium ethoxide in anhydrous ethanol.

    • Add diethyl oxalate followed by 4-isopropyl-2-nitrotoluene dropwise at 0°C.

    • Warm to room temperature and stir for 16 hours. A deep red precipitate (the potassium enolate) will form.

    • Validation: TLC should show consumption of the nitrotoluene.

Step 2: Reductive Cyclization

  • Reagents: Zinc dust (excess), Glacial Acetic Acid.

  • Procedure:

    • Dissolve the crude enolate in glacial acetic acid.

    • Add Zinc dust portion-wise (exothermic reaction; maintain temp < 60°C).

    • Reflux for 2 hours.[3]

    • Workup: Filter off zinc, concentrate filtrate, and extract with Ethyl Acetate.

    • Product: Ethyl 6-isopropyl-1H-indole-2-carboxylate.

Step 3: N-Methylation

  • Reagents: Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.5 eq).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Procedure:

    • Dissolve the indole ester in DMF at 0°C.

    • Add NaH slowly. Evolution of H₂ gas will occur. Stir for 30 min.

    • Add Methyl Iodide dropwise.

    • Warm to RT and stir for 2 hours.

    • Causality: The N-H proton is acidic (pKa ~16). Deprotonation creates an indolyl anion that attacks the methyl iodide via Sₙ2 mechanism.

Step 4: Hydrolysis (Saponification)

  • Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 eq).

  • Solvent: THF:Water:MeOH (3:1:1).

  • Procedure:

    • Dissolve the N-methyl ester in the solvent mixture.

    • Add LiOH and stir at 50°C for 4 hours.

    • Isolation: Acidify with 1M HCl to pH 2. The product will precipitate.[6]

    • Filter, wash with water, and dry under vacuum.[4]

Part 3: Applications & Biological Significance

The "Privileged Scaffold" Concept

The indole-2-carboxylic acid core is a "privileged structure" because it can bind to multiple disparate biological targets. The 6-isopropyl group adds lipophilicity and steric bulk, often targeting hydrophobic pockets in enzymes.

Key Therapeutic Areas:

  • HCV NS5B Polymerase Inhibitors: The indole core mimics the nucleobase interactions, while the 2-carboxyl group often chelates magnesium ions in the active site or interacts with the "thumb" domain of the polymerase [3].

  • HIV-1 Integrase Inhibitors: Similar to HCV, the carboxylate can coordinate with metal cofactors (

    
    ) essential for viral DNA integration [4].
    
  • Allosteric Modulators: The 6-position substitution is critical for inducing conformational changes in receptor binding pockets (e.g., GLP-1 or cannabinoid receptors).

Structure-Activity Relationship (SAR) Map

SAR Figure 2: Structure-Activity Relationship (SAR) of the Target Molecule Core Indole-2-Carboxylic Acid Core Pos1 N1-Methylation Core->Pos1 Pos2 C2-Carboxylic Acid Core->Pos2 Pos6 C6-Isopropyl Group Core->Pos6 Effect1 Improves metabolic stability (Prevents N-glucuronidation) Pos1->Effect1 Effect2 Essential for H-bonding or Metal Chelation (Mg2+) Pos2->Effect2 Effect3 Fills hydrophobic pocket; Increases potency vs. methyl Pos6->Effect3

Figure 2: Functional analysis of the molecule's substituents.

Part 4: Analytical Characterization

To validate the synthesis of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid , the following spectral signatures must be observed.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     12.8-13.0 ppm (s, 1H):  Carboxylic acid -OH (broad, exchangeable).
    
  • 
     7.6-7.8 ppm (d, 1H):  Indole C4-H.
    
  • 
     7.3-7.4 ppm (s, 1H):  Indole C7-H (Singlet due to meta-coupling, or doublet with small coupling).
    
  • 
     7.1-7.2 ppm (s, 1H):  Indole C3-H (Characteristic of 2-substituted indoles).
    
  • 
     6.9-7.0 ppm (dd, 1H):  Indole C5-H.
    
  • 
     4.0 ppm (s, 3H):  N-Methyl group (
    
    
    
    ).
  • 
     2.9-3.0 ppm (septet, 1H):  Isopropyl methine (
    
    
    
    ).
  • 
     1.2-1.3 ppm (d, 6H):  Isopropyl methyls (
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-).

  • Expected Mass: [M-H]⁻ = 216.25 m/z.

  • Fragmentation: Loss of

    
     (M-44) is common in MS/MS analysis of indole-2-carboxylic acids.
    

References

  • Organic Syntheses. "1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester". Org.[4] Synth.1974 , 54, 19.

  • PrepChem. "Synthesis of indole-6-carboxylic acid". PrepChem.com.

  • National Institutes of Health (NIH). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors". PubMed.

  • PubChem. "6-isopropyl-1-methyl-1H-indole-2-carboxylic acid (Compound Summary)". National Library of Medicine.

Sources

Foundational

An In-Depth Technical Guide to the Therapeutic Targets of Indole Carboxylic Acids

For: Researchers, scientists, and drug development professionals. Executive Summary Indole carboxylic acids, a class of molecules derived from the essential amino acid tryptophan, are emerging as significant players in t...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

Indole carboxylic acids, a class of molecules derived from the essential amino acid tryptophan, are emerging as significant players in the landscape of therapeutic development. Primarily produced by the gut microbiota, these compounds exhibit a remarkable range of biological activities, influencing key physiological and pathological processes. This technical guide provides a comprehensive exploration of the known and potential therapeutic targets of indole carboxylic acids, delving into their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for their investigation. From their well-established role as modulators of the Aryl Hydrocarbon Receptor (AhR) to their emerging applications in neuroprotection and metabolic diseases, this document serves as an essential resource for researchers seeking to harness the therapeutic potential of these versatile molecules.

Introduction: The Rise of Indole Carboxylic Acids in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Indole carboxylic acids, a specific subset of these compounds, have garnered increasing attention due to their multifaceted biological effects and favorable safety profiles. These molecules, including indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and indoleacrylic acid (IA), are natural products of tryptophan metabolism by the gut microbiome.[2][3] Their presence in the human body and their ability to interact with various host receptors make them attractive candidates for therapeutic intervention in a wide range of diseases.

This guide will dissect the key therapeutic targets of indole carboxylic acids, providing a detailed understanding of their molecular interactions and the downstream signaling pathways they modulate.

The Aryl Hydrocarbon Receptor (AhR): A Central Mediator of Indole Carboxylic Acid Activity

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses, inflammation, and gut homeostasis.[4][5] Several indole carboxylic acids have been identified as potent endogenous ligands for AhR.[6]

Mechanism of AhR Activation

Upon binding to indole carboxylic acids, AhR translocates from the cytoplasm to the nucleus. There, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

Therapeutic Implications of AhR Modulation

The activation of AhR by indole carboxylic acids has profound therapeutic implications:

  • Immune Modulation: AhR activation can promote the differentiation of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine IL-10, while suppressing pro-inflammatory Th17 cell responses.[7][8] This makes indole carboxylic acids promising candidates for the treatment of autoimmune and inflammatory diseases.

  • Gut Barrier Integrity: AhR signaling is crucial for maintaining the integrity of the intestinal epithelial barrier.[2] Indole carboxylic acids, by activating AhR, can enhance the expression of tight junction proteins, thereby reducing gut permeability and preventing the translocation of harmful substances into the bloodstream.[9][10]

  • Anti-inflammatory Effects: The AhR pathway can inhibit the activation of the pro-inflammatory transcription factor NF-κB, a key driver of inflammation in numerous diseases.[9][11]

Signaling Pathway Diagram

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICA Indole Carboxylic Acid AhR AhR ICA->AhR Binds HSP90 HSP90 AhR->HSP90 Associated AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocates & Dimerizes with ARNT ARNT_cyto ARNT ARNT_cyto->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription XRE->Target_Genes Activates caption AhR Signaling Pathway Activation by Indole Carboxylic Acids

Caption: AhR Signaling Pathway Activation by Indole Carboxylic Acids.

Inhibition of Inflammatory Pathways

Beyond their interaction with AhR, indole carboxylic acids can directly modulate key inflammatory pathways, offering additional avenues for therapeutic intervention.

NF-κB Inhibition

As mentioned, indole carboxylic acids can suppress the activation of Nuclear Factor-kappa B (NF-κB).[11] This is a critical anti-inflammatory mechanism, as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB by indole carboxylic acids has been observed in various cell types and disease models.[12]

NLRP3 Inflammasome Modulation

Recent studies have highlighted the ability of certain indole derivatives, including indole-3-propionic acid and indole-3-acetic acid, to inhibit the assembly and activation of the NLRP3 inflammasome.[11][13] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of the potent pro-inflammatory cytokines IL-1β and IL-18. By preventing its activation, indole carboxylic acids can dampen this powerful inflammatory cascade.

Experimental Protocol: NF-κB Reporter Assay

This protocol outlines a common method to assess the inhibitory effect of indole carboxylic acids on NF-κB activation.

Principle: A reporter plasmid containing the firefly luciferase gene under the control of an NF-κB responsive element is transfected into cells. The level of luciferase activity is directly proportional to NF-κB activation.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or RAW 264.7 macrophages) in a 24-well plate.

    • Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, pre-treat the cells with various concentrations of the indole carboxylic acid of interest for 1-2 hours. .

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of NF-κB inhibition for each concentration of the indole carboxylic acid compared to the stimulated control.

Gut Microbiota and Metabolic Health

The gut microbiota is a complex ecosystem that plays a crucial role in human health and disease. Indole carboxylic acids, as key metabolites produced by these microbes, are at the forefront of the gut-host dialogue, particularly in the context of metabolic health.

Regulation of Gut Hormones

Indole and its derivatives can influence the secretion of enteroendocrine hormones, such as glucagon-like peptide-1 (GLP-1).[14] GLP-1 is an incretin hormone that potentiates insulin secretion, suppresses glucagon release, and promotes satiety, making it a key target in the treatment of type 2 diabetes and obesity.

Improvement of Insulin Sensitivity

Several studies have suggested that indole carboxylic acids can improve insulin sensitivity and glucose metabolism.[15] The precise mechanisms are still under investigation but may involve the modulation of inflammatory pathways and the direct effects on insulin signaling in peripheral tissues.

Data Summary Table
Indole Carboxylic AcidTherapeutic Target/PathwayKey FindingsReference(s)
Indole-3-propionic acid (IPA) Aryl Hydrocarbon Receptor (AhR)Potent AhR agonist, modulates immune responses.[11]
NF-κBInhibits NF-κB activation, reducing inflammation.[11]
NLRP3 InflammasomePrevents NLRP3 inflammasome assembly and activation.[11]
NeuroprotectionExhibits neuroprotective effects in models of ischemic stroke and migraine.[16][17][18]
Indole-3-acetic acid (IAA) Aryl Hydrocarbon Receptor (AhR)Activates AhR, promoting gut barrier function.[9]
GLP-1 SecretionModulates the release of the incretin hormone GLP-1.[14]
Anti-inflammatoryMitigates LPS-induced liver inflammation.[19]
Indoleacrylic acid (IA) Anti-inflammatorySuppresses inflammation and promotes intestinal barrier function.[20][21][22]
Indole-3-carboxylic acid (I3CA) Anti-cancerEnhances the anti-cancer effects of doxorubicin.[23][24]
CytotoxicityShows cytotoxic activity against various cancer cell lines.[25]

Neuroprotection and Neurological Disorders

Emerging evidence points to a significant neuroprotective role for certain indole carboxylic acids, particularly indole-3-propionic acid (IPA).[11][16]

Antioxidant and Free Radical Scavenging Activity

IPA is a potent antioxidant and free radical scavenger.[11][18] This property is crucial in mitigating oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases and acute brain injuries like stroke.

Modulation of Neuroinflammation

By inhibiting pro-inflammatory pathways in the central nervous system, IPA can reduce neuroinflammation, which is implicated in the pathogenesis of conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[26]

Experimental Workflow: Assessing Neuroprotection in an in vitro Model of Oxidative Stress

Neuroprotection_Workflow cluster_workflow Neuroprotection Assessment Workflow A 1. Culture Neuronal Cells (e.g., SH-SY5Y) B 2. Pre-treat with Indole Carboxylic Acid A->B C 3. Induce Oxidative Stress (e.g., with H2O2 or Rotenone) B->C D 4. Assess Cell Viability (MTT or LDH Assay) C->D E 5. Measure ROS Production (e.g., DCFH-DA Assay) C->E F 6. Analyze Apoptotic Markers (e.g., Caspase-3 activity, TUNEL stain) C->F caption Workflow for Assessing Neuroprotective Effects

Caption: Workflow for Assessing Neuroprotective Effects.

Anticancer Potential

The indole nucleus is a common feature in many established anticancer drugs.[27][28] Indole carboxylic acids themselves are now being investigated for their potential as anticancer agents.

Direct Cytotoxicity

Some indole carboxylic acids have demonstrated direct cytotoxic effects against various cancer cell lines.[25] The mechanisms underlying this cytotoxicity are diverse and may involve the induction of apoptosis and cell cycle arrest.

Sensitization to Chemotherapy

Indole-3-carboxylic acid has been shown to enhance the efficacy of the chemotherapeutic drug doxorubicin in colorectal cancer models by promoting cellular senescence.[23][24] This suggests a potential role for indole carboxylic acids as adjuvants in cancer therapy.

Targeting Receptor Tyrosine Kinases

Derivatives of indole-6-carboxylic acid have been designed to target key receptor tyrosine kinases involved in cancer progression, such as EGFR and VEGFR-2.[29]

Future Directions and Conclusion

The therapeutic potential of indole carboxylic acids is vast and continues to be an active area of research. Future studies will likely focus on:

  • Elucidating the detailed molecular mechanisms underlying their diverse biological effects.

  • Identifying novel therapeutic targets for these compounds.

  • Optimizing their structure to enhance potency and selectivity.

  • Conducting clinical trials to validate their efficacy and safety in human diseases.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Sami Publishing Company. Available from: [Link]

  • Full article: Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. Available from: [Link]

  • Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. MDPI. Available from: [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery | Request PDF. ResearchGate. Available from: [Link]

  • Indoleacrylic Acid Produced by Commensal Peptostreptococcus Species Suppresses Inflammation. PubMed. Available from: [Link]

  • Indoleacrylic Acid Produced by Commensal Peptostreptococcus Species Suppresses Inflammation | Request PDF. ResearchGate. Available from: [Link]

  • Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation. PacBio. Available from: [Link]

  • Effects of 3-indoleacrylic acid on alleviating lipopolysaccharide-induced liver inflammatory damage in laying hens. PMC. Available from: [Link]

  • Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. OpenScience.ink. Available from: [Link]

  • The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology. PubMed. Available from: [Link]

  • New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. PMC. Available from: [Link]

  • Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. PubMed. Available from: [Link]

  • Indole scaffolds as a promising class of the aryl hydrocarbon receptor ligands | Request PDF. ResearchGate. Available from: [Link]

  • Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. PMC. Available from: [Link]

  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Available from: [Link]

  • Short-chain fatty acids, secondary bile acids and indoles: gut microbial metabolites with effects on enteroendocrine cell function and their potential as therapies for metabolic disease. PMC. Available from: [Link]

  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. PMC. Available from: [Link]

  • Indole scaffolds as a promising class of the aryl hydrocarbon receptor ligands. PubMed. Available from: [Link]

  • Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. PubMed. Available from: [Link]

  • Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study. ResearchGate. Available from: [Link]

  • Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice. Frontiers. Available from: [Link]

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. Available from: [Link]

  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. MDPI. Available from: [Link]

  • Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. PMC. Available from: [Link]

  • Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis. PMC. Available from: [Link]

  • Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima. PMC. Available from: [Link]

  • Gut microbiota-derived indole compounds attenuate metabolic dysfunction-associated steatotic liver disease by improving fat metabolism and inflammation. PubMed. Available from: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available from: [Link]

  • Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers. Available from: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. Available from: [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. Available from: [Link]

  • The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line. MDPI. Available from: [Link]

  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]

  • Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid, a substituted indole derivative. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid, a substituted indole derivative. The synthesis is based on the well-established Fischer indole synthesis, a reliable and versatile method for constructing the indole ring system. This guide is intended for an audience with a background in synthetic organic chemistry.

Introduction and Significance

Indole and its derivatives are a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities make them privileged scaffolds in the development of new therapeutic agents. 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is a specific analogue whose synthesis provides a valuable case study in the application of classical organic reactions to produce novel compounds for screening and development.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed methods for indole ring formation.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or in a preceding step from an arylhydrazine and a suitable ketone or aldehyde.[3] This protocol will detail a three-step process: the formation of a hydrazone from (4-isopropylphenyl)(methyl)hydrazine and ethyl pyruvate, followed by an acid-catalyzed cyclization to the corresponding indole-2-carboxylate ester, and concluding with the hydrolysis of the ester to the target carboxylic acid.

Overall Reaction Scheme

The synthesis proceeds in three main stages:

  • Hydrazone Formation: Reaction of (4-isopropylphenyl)(methyl)hydrazine with ethyl pyruvate to form the corresponding hydrazone.

  • Fischer Indole Cyclization: Acid-catalyzed intramolecular cyclization of the hydrazone to yield ethyl 1-methyl-6-(1-methylethyl)-1H-indole-2-carboxylate.

  • Ester Hydrolysis: Saponification of the ethyl ester to the final product, 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid.

Reaction_Scheme Hydrazine (4-isopropylphenyl)(methyl)hydrazine IndoleEster Ethyl 1-methyl-6-(1-methylethyl)-1H-indole-2-carboxylate Hydrazine->IndoleEster 1. Hydrazone formation 2. Fischer Indole Cyclization (Acid catalyst, Heat) Pyruvate Ethyl pyruvate FinalProduct 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid IndoleEster->FinalProduct 3. Hydrolysis (e.g., LiOH, H2O/THF/MeOH)

Caption: Overall synthetic route to 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid.

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-studied steps. The generally accepted mechanism involves the following key transformations[1][2][4]:

  • Protonation and Tautomerization: The arylhydrazone undergoes acid-catalyzed tautomerization to form an ene-hydrazine intermediate.

  • [2][2]-Sigmatropic Rearrangement: The ene-hydrazine then undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, to produce a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Elimination of Ammonia: Finally, the aminal eliminates a molecule of ammonia (or a primary amine in the case of an N-substituted hydrazine) to afford the aromatic indole ring.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
(4-isopropylphenyl)(methyl)hydrazineC10H16N2164.2527310-99-4Starting material.
Ethyl pyruvateC5H8O3116.12617-35-6Reactant for hydrazone formation.
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)Variable8017-16-1Acid catalyst for cyclization.
Ethanol (anhydrous)C2H5OH46.0764-17-5Solvent.
Ethyl acetateC4H8O288.11141-78-6Extraction solvent.
Sodium bicarbonate (saturated solution)NaHCO384.01144-55-8For neutralization.
Brine (saturated NaCl solution)NaCl58.447647-14-5For washing organic layers.
Anhydrous magnesium sulfateMgSO4120.377487-88-9Drying agent.
Lithium hydroxide monohydrateLiOH·H2O41.961310-66-3For ester hydrolysis.
Tetrahydrofuran (THF)C4H8O72.11109-99-9Solvent for hydrolysis.
MethanolCH3OH32.0467-56-1Solvent for hydrolysis.
Hydrochloric acid (1 M)HCl36.467647-01-0For acidification.
Step-by-Step Synthesis

This procedure combines the formation of the hydrazone and its subsequent cyclization in a single pot.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-isopropylphenyl)(methyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in anhydrous ethanol (5 mL per mmol of hydrazine).

  • Hydrazone Formation: Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After hydrazone formation is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 1-2 hours. The progress of the cyclization should be monitored by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude ethyl 1-methyl-6-(1-methylethyl)-1H-indole-2-carboxylate.

  • Purification of the Ester (Optional): The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

This step converts the synthesized ester into the final carboxylic acid product.[6]

  • Reaction Setup: Dissolve the crude or purified ethyl 1-methyl-6-(1-methylethyl)-1H-indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol, and water (e.g., a 2:2:1 ratio).

  • Saponification: Add an excess of lithium hydroxide monohydrate (LiOH·H2O) (approximately 3-4 eq) to the solution.

  • Heating: Stir the mixture at 60 °C for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and methanol).

    • Dissolve the residue in water.

    • Acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate should form.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the solid product under vacuum to yield 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid.

Purification and Characterization

The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Part A & B: Hydrazone Formation and Cyclization cluster_1 Part C: Ester Hydrolysis A1 Dissolve (4-isopropylphenyl)(methyl)hydrazine and ethyl pyruvate in ethanol A2 Stir at room temperature for 30 min to form hydrazone A1->A2 A3 Remove ethanol under reduced pressure A2->A3 A4 Add polyphosphoric acid (PPA) A3->A4 A5 Heat to 80-100 °C for 1-2 hours A4->A5 A6 Cool and pour onto ice A5->A6 A7 Neutralize with NaHCO3 and extract with ethyl acetate A6->A7 A8 Dry and concentrate to get crude ester A7->A8 B1 Dissolve ester in THF/Methanol/Water A8->B1 Crude Ester B2 Add LiOH·H2O B3 Heat at 60 °C for 4-6 hours B4 Remove organic solvents B5 Dissolve residue in water and acidify with HCl B6 Filter the precipitate B7 Wash with cold water and dry C1 Purification (Recrystallization) and Characterization (NMR, MS) B7->C1 Final Product

Caption: Step-by-step workflow for the synthesis of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Polyphosphoric acid is corrosive and hygroscopic; handle with care.

  • Hydrazine derivatives are potentially toxic and should be handled with caution.

  • The work-up of the PPA reaction is exothermic; addition to ice should be done slowly and with care.

References

  • PrepChem.com. Synthesis of indole-6-carboxylic acid. Available from: [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]

  • Cambridge University Press. Fischer Indole Synthesis. Available from: [Link]

  • ResearchGate. (PDF) Fischer Indole Synthesis. Available from: [Link]

  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available from: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Available from: [Link]

  • Google Patents. CN104402795A - Synthetic method of substituted indol-2-formic acid.
  • Sciencemadness Discussion Board. Indole Synthesis. Available from: [Link]

  • National Institutes of Health. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Available from: [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

Abstract This application note provides a comprehensive guide to the purification of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid using High-Performance Liquid Chromatography (HPLC). Aimed at researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid using High-Performance Liquid Chromatography (HPLC). Aimed at researchers, scientists, and professionals in drug development, this document details the methodological choices, step-by-step protocols, and the underlying scientific principles for achieving high purity of the target compound. The protocols are designed to be self-validating, emphasizing robustness and reproducibility.

Introduction

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is a substituted indole derivative. The indole nucleus is a prevalent scaffold in numerous pharmacologically active compounds, making the efficient synthesis and purification of its derivatives a critical aspect of drug discovery and development. High purity of the final compound is paramount for accurate biological evaluation and to meet stringent regulatory standards.

This guide focuses on a reversed-phase HPLC (RP-HPLC) method, a powerful and widely used technique for the purification of small molecules.[1] The lipophilic nature of the indole ring and the acidic character of the carboxylic acid group make RP-HPLC an ideal choice for separation. We will explore the critical parameters of method development, including column and mobile phase selection, to achieve optimal separation from synthetic impurities.

Compound Properties and Method Development Rationale

The primary challenge in purifying acidic compounds via RP-HPLC is managing the ionization of the carboxyl group. At neutral pH, the carboxylic acid will be deprotonated to its carboxylate form, which is highly polar and may elute very early with poor retention and peak shape on a nonpolar stationary phase. To ensure good retention and symmetrical peak shape, it is crucial to suppress this ionization. This is achieved by acidifying the mobile phase to a pH at least two units below the pKa of the carboxylic acid.[4] This protonates the carboxyl group, rendering it less polar and increasing its affinity for the reversed-phase stationary phase.

The method development workflow for this purification is outlined below:

MethodDevelopment cluster_0 Analytical Method Development cluster_1 Preparative Purification A Initial Solubility Testing B Column & Mobile Phase Screening A->B Soluble in Mobile Phase C Gradient Optimization B->C Select Best Conditions D Loading Study C->D Determine Max Load E Scale-Up Calculation D->E Geometric Scaling F Preparative Run E->F G Fraction Collection F->G H Purity Analysis of Fractions G->H

Caption: Workflow for HPLC Method Development and Scale-Up.

Materials and Methods

Materials
  • Crude 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Formic Acid (FA), HPLC grade

Instrumentation
  • Analytical HPLC system with UV-Vis detector

  • Preparative HPLC system with UV-Vis detector and fraction collector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm particle size)

Experimental Protocols

Analytical Method Development

The initial phase focuses on developing a robust analytical method that can be scaled up for preparative purification.

Protocol 1: Sample Preparation and Solubility Test

  • Prepare a stock solution of the crude 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid in a small amount of a strong organic solvent like Methanol or Acetonitrile at a concentration of 10 mg/mL.

  • Test the solubility of this stock solution in the initial mobile phase compositions to be screened. A sample that precipitates in the mobile phase can damage the column and instrument.[5]

Protocol 2: Column and Mobile Phase Screening

  • Equilibrate the analytical C18 column with the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA).

  • Inject a small volume (e.g., 5 µL) of the prepared sample.

  • Run a linear gradient from a low to a high percentage of organic solvent (e.g., 10% to 90% Acetonitrile in water with 0.1% TFA over 20 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm, as indole derivatives typically absorb in this region).[6][7]

  • Repeat the screening with different organic modifiers (e.g., Methanol) and acid additives (e.g., 0.1% Formic Acid) to find the optimal conditions for separation of the target compound from its impurities.

Rationale for Choices:

  • Stationary Phase: A C18 column is a good starting point for reversed-phase chromatography due to its wide applicability and high hydrophobicity, which is suitable for retaining the indole core.[8]

  • Mobile Phase: Acetonitrile and Methanol are common organic modifiers in reversed-phase HPLC. They have different selectivities and can be screened to achieve the best separation.

  • Acid Additive: Trifluoroacetic acid (TFA) and Formic Acid (FA) are used to acidify the mobile phase.[9] TFA is a strong ion-pairing agent and can improve peak shape for basic compounds, while FA is a weaker acid and is more suitable for mass spectrometry detection if required.

Preparative Purification

Once an optimal analytical method is established, it can be scaled up for preparative purification.

Protocol 3: Scale-Up and Preparative Run

  • Calculate the appropriate flow rate and injection volume for the preparative column based on the analytical conditions. The scaling is typically based on the column cross-sectional area.[5]

  • Dissolve the crude compound in the minimal amount of a suitable solvent (ideally the mobile phase).

  • Equilibrate the preparative C18 column with the optimized mobile phase.

  • Inject the dissolved sample onto the preparative column.

  • Run the preparative HPLC method with the scaled-up parameters.

  • Collect fractions corresponding to the peak of the target compound.

  • Analyze the purity of the collected fractions using the developed analytical HPLC method.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid.

The logical flow of the purification process is depicted in the following diagram:

PurificationWorkflow A Crude Sample Dissolution B Preparative HPLC Injection A->B C Elution and Fraction Collection B->C D Purity Analysis of Fractions (Analytical HPLC) C->D E Pooling of Pure Fractions D->E Purity > 98% F Solvent Evaporation E->F G Pure Compound F->G

Caption: Step-by-step workflow for preparative HPLC purification.

Data Presentation

The following table summarizes a hypothetical set of optimized HPLC parameters for the purification of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 30-70% B over 15 min30-70% B over 15 min
Flow Rate 1.0 mL/min21.6 mL/min
Injection Volume 10 µL216 µL (for a 10 mg load)
Detection UV at 280 nmUV at 280 nm
Column Temp. 30 °C30 °C

System Suitability and Method Validation

To ensure the reliability and reproducibility of the HPLC method, system suitability tests should be performed before each run. This includes monitoring parameters such as theoretical plates, tailing factor, and reproducibility of retention times and peak areas from replicate injections of a standard.

Method validation is a more extensive process that establishes the performance characteristics of the method. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a detailed framework for the successful HPLC purification of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid. By following the principles of method development and validation outlined herein, researchers can consistently obtain a high-purity compound suitable for further scientific investigation. The key to a successful purification lies in the systematic optimization of the chromatographic conditions, with particular attention to the mobile phase pH to control the ionization of the acidic analyte.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19819261, 1-Methyl-1H-indole-6-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3163396, 6-Methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Biotage (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Agilent Technologies (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Dong, M. W. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved from [Link]

  • Phenomenex (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • RSC Publishing (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • MDPI (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • Patel, K. N. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Retrieved from [Link]

  • PubMed (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Pharma's Almanac (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1477-50-5, Indole-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22060206, Methyl 6-amino-1H-indole-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4715128, methyl 6-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Assessing the Activity of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

Introduction The emergence of novel bioactive small molecules necessitates the development of robust and reliable assays to characterize their biological activity. 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The emergence of novel bioactive small molecules necessitates the development of robust and reliable assays to characterize their biological activity. 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is an indole derivative with potential therapeutic applications. Based on the established activity of related indole-2-carboxylic acid compounds as inhibitors of HIV-1 integrase, this guide provides a comprehensive framework for assessing the activity of this specific molecule.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to evaluate the compound's efficacy as a potential HIV-1 integrase inhibitor, a critical enzyme in the viral replication cycle.[3]

This document outlines a multi-faceted approach, beginning with a direct biochemical assay to determine the compound's inhibitory effect on the strand transfer activity of recombinant HIV-1 integrase. This is followed by a cell-based assay to evaluate its antiviral efficacy in a more physiologically relevant context and to assess its cytotoxicity. Finally, an analytical method for quality control of the compound is provided. The causality behind experimental choices, self-validating systems, and references to authoritative sources are integrated throughout to ensure scientific integrity and reproducibility.

Principle of Assays

The primary mechanism of action for many indole-2-carboxylic acid derivatives against HIV-1 is the inhibition of the integrase enzyme.[1][2] HIV-1 integrase facilitates the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication.[3] The strand transfer step, where the processed viral DNA ends are joined to the host DNA, is a key target for inhibitors.[1] Our primary assay, therefore, is a biochemical strand transfer assay that quantifies the inhibition of this enzymatic step.

To complement the biochemical data, a cell-based assay provides a more holistic view of the compound's activity within a living system. This assay utilizes a genetically engineered cell line (TZM-bl) that expresses luciferase upon successful HIV-1 infection, allowing for a quantifiable measure of viral replication.[4] Concurrently, a cytotoxicity assay is performed to ensure that any observed antiviral effect is not due to general toxicity to the host cells.

Section 1: Biochemical Assay - HIV-1 Integrase Strand Transfer Inhibition

This assay quantifies the ability of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid to inhibit the strand transfer step of the HIV-1 integration process in a cell-free system. The assay utilizes recombinant HIV-1 integrase and oligonucleotide substrates mimicking the viral and target DNA.

Experimental Workflow: Biochemical Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid Add_Compound Add test compound dilutions and controls Compound_Prep->Add_Compound Assay_Plate_Prep Coat streptavidin plate with biotinylated donor substrate DNA Add_Integrase Add recombinant HIV-1 Integrase to the coated plate Assay_Plate_Prep->Add_Integrase Add_Integrase->Add_Compound Add_Target_DNA Initiate reaction by adding DIG-labeled target substrate DNA Add_Compound->Add_Target_DNA Incubate Incubate to allow for strand transfer reaction Add_Target_DNA->Incubate Add_Antibody Add anti-DIG-HRP antibody Incubate->Add_Antibody Add_Substrate Add TMB substrate Add_Antibody->Add_Substrate Stop_Reaction Stop reaction with acid Add_Substrate->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate

Caption: Workflow for the HIV-1 Integrase Strand Transfer Biochemical Assay.

Detailed Protocol:

Materials:

  • Recombinant HIV-1 Integrase (e.g., from Creative Diagnostics, MyBioSource)[4][5]

  • Streptavidin-coated 96-well plates

  • Biotinylated Donor Substrate (DS) DNA Oligonucleotide (e.g., mimicking HIV-1 LTR U5 end)[6][7]

    • Sequence example: 5'-Biotin-ACTGCTAGAGATTTTCCACACTG-3' annealed to 5'-CAGTGTGGAAAATCTCTAGCAGT-3'

  • Digoxigenin (DIG)-labeled Target Substrate (TS) DNA Oligonucleotide[6]

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂)[3]

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., Wash Buffer with 2% BSA)

  • Anti-Digoxigenin-HRP (Horse Radish Peroxidase) antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

  • Positive Control Inhibitor (e.g., Raltegravir)

  • DMSO (for compound dilution)

Procedure:

  • Plate Preparation: a. Prepare a 1 µM solution of the biotinylated DS DNA in assay buffer. b. Add 100 µL of the DS DNA solution to each well of a streptavidin-coated 96-well plate. c. Incubate for 1 hour at 37°C. d. Wash the plate three times with 200 µL of Wash Buffer per well. e. Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C. f. Wash the plate three times with 200 µL of Wash Buffer per well.

  • Enzyme and Inhibitor Addition: a. Prepare serial dilutions of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid and the positive control inhibitor in DMSO, and then dilute further in assay buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%). b. Prepare a working solution of recombinant HIV-1 integrase in assay buffer (the optimal concentration should be determined empirically, typically in the range of 100-400 nM).[1] c. Add 50 µL of the integrase solution to each well. d. Add 25 µL of the diluted test compound or control to the appropriate wells. Include wells with assay buffer and DMSO as a negative control (100% activity) and wells with a known inhibitor as a positive control. e. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Strand Transfer Reaction: a. Prepare a 1 µM solution of the DIG-labeled TS DNA in assay buffer. b. Initiate the strand transfer reaction by adding 25 µL of the TS DNA solution to each well. c. Incubate the plate for 1 hour at 37°C.

  • Detection: a. Wash the plate five times with 200 µL of Wash Buffer per well. b. Prepare a working dilution of the anti-DIG-HRP antibody in Blocking Buffer. c. Add 100 µL of the diluted antibody to each well and incubate for 1 hour at 37°C. d. Wash the plate five times with 200 µL of Wash Buffer per well. e. Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 10-20 minutes, or until a blue color develops. f. Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow. g. Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Expected Results:

The percentage of inhibition is calculated for each concentration of the test compound using the following formula:

% Inhibition = 100 * (1 - (Abs_sample - Abs_blank) / (Abs_neg_control - Abs_blank))

Where:

  • Abs_sample is the absorbance of the well with the test compound.

  • Abs_blank is the absorbance of the well without integrase.

  • Abs_neg_control is the absorbance of the well with DMSO only (no inhibitor).

The IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software like GraphPad Prism.[8][9]

Table 1: Hypothetical IC₅₀ Data for HIV-1 Integrase Inhibition

CompoundIC₅₀ (µM)
1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid5.2
Raltegravir (Positive Control)0.1

Section 2: Cell-Based Assays - Antiviral Activity and Cytotoxicity

These assays are crucial for evaluating the compound's efficacy in a cellular context and for assessing its safety profile.

Experimental Workflow: Cell-Based Assays

cluster_antiviral Antiviral Assay (TZM-bl) cluster_cytotoxicity Cytotoxicity Assay (MTT) Seed_TZMbl Seed TZM-bl cells Add_Compound_AV Add compound dilutions Seed_TZMbl->Add_Compound_AV Infect_Cells Infect with HIV-1 luciferase reporter virus Add_Compound_AV->Infect_Cells Incubate_AV Incubate for 48-72 hours Infect_Cells->Incubate_AV Lyse_Cells Lyse cells and add luciferase substrate Incubate_AV->Lyse_Cells Read_Luminescence Measure luminescence Lyse_Cells->Read_Luminescence Seed_Cells_CT Seed TZM-bl cells Add_Compound_CT Add compound dilutions Seed_Cells_CT->Add_Compound_CT Incubate_CT Incubate for 48-72 hours Add_Compound_CT->Incubate_CT Add_MTT Add MTT reagent Incubate_CT->Add_MTT Incubate_MTT Incubate to allow for formazan formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance_CT Measure absorbance at 570 nm Solubilize->Read_Absorbance_CT

Caption: Workflow for Cell-Based Antiviral and Cytotoxicity Assays.

Detailed Protocol: Antiviral Activity Assay

Materials:

  • TZM-bl cells (available from the NIH AIDS Reagent Program)[4]

  • Complete Growth Medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 luciferase reporter virus (e.g., NL4-3.Luc.R-E-)[8]

  • 96-well cell culture plates (white, clear bottom for luminescence)

  • Luciferase Assay System (e.g., Promega)

  • 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

  • Positive Control (e.g., Raltegravir)

  • DMSO

Procedure:

  • Cell Seeding: a. Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. b. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: a. Prepare serial dilutions of the test compound and positive control in complete growth medium. b. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a virus control.

  • Viral Infection: a. Dilute the HIV-1 luciferase reporter virus in complete growth medium to a concentration that gives a strong luciferase signal without causing significant cell death. b. Add 50 µL of the diluted virus to each well (except for the cell control wells).

  • Incubation and Detection: a. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[10] b. After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. c. Add the luciferase substrate to the cell lysate. d. Measure the luminescence using a luminometer.

Detailed Protocol: Cytotoxicity Assay (MTT Assay)

Materials:

  • TZM-bl cells

  • Complete Growth Medium

  • 96-well cell culture plates (clear)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)[12]

  • 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

  • Positive Control for cytotoxicity (e.g., Doxorubicin)

  • DMSO

Procedure:

  • Cell Seeding and Compound Addition: a. Follow steps 1a and 2a-b from the antiviral assay protocol using a clear 96-well plate.

  • Incubation: a. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Solubilization and Detection: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Expected Results:

Antiviral Activity: The percentage of viral inhibition is calculated as follows:

% Inhibition = 100 * (1 - (RLU_sample - RLU_cell_control) / (RLU_virus_control - RLU_cell_control))

Where:

  • RLU_sample is the relative light units from wells with the test compound.

  • RLU_cell_control is the background luminescence from uninfected cells.

  • RLU_virus_control is the luminescence from infected cells with DMSO only.

The EC₅₀ (50% effective concentration) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting to a sigmoidal curve.[10]

Cytotoxicity: The percentage of cell viability is calculated as follows:

% Viability = 100 * (Abs_sample - Abs_blank) / (Abs_cell_control - Abs_blank)

Where:

  • Abs_sample is the absorbance of wells with the test compound.

  • Abs_blank is the absorbance of wells with medium only.

  • Abs_cell_control is the absorbance of wells with cells and DMSO only.

The CC₅₀ (50% cytotoxic concentration) is determined by plotting the percentage of viability against the log of the compound concentration.[13]

The Selectivity Index (SI) is a crucial parameter to evaluate the therapeutic potential of the compound and is calculated as:

SI = CC₅₀ / EC₅₀

A higher SI value indicates a more promising therapeutic window.

Table 2: Hypothetical Cell-Based Assay Data

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid12.5>100>8
Raltegravir (Positive Control)0.2>100>500

Section 3: Analytical Method - Compound Purity and Integrity

To ensure the reliability of the biological data, the purity of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid should be confirmed using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow: HPLC Analysis

Sample_Prep Prepare a solution of the - test compound in mobile phase Injection Inject the sample Sample_Prep->Injection HPLC_System HPLC System with C18 column and UV detector Separation Isocratic or gradient elution HPLC_System->Separation Injection->HPLC_System Detection Detect at a specific wavelength (e.g., 280 nm) Separation->Detection Data_Analysis Analyze chromatogram for purity and retention time Detection->Data_Analysis

Caption: Workflow for HPLC Analysis of Compound Purity.

Detailed Protocol: HPLC

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: Methanol and water (e.g., 80:20 v/v)[1]

  • 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

  • HPLC-grade methanol and water

Procedure:

  • Sample Preparation: a. Prepare a 1 mg/mL stock solution of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid in the mobile phase. b. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions: a. Column: C18 reverse-phase column.[1] b. Mobile Phase: Methanol:Water (80:20).[1] c. Flow Rate: 1.0 mL/min.[1] d. Injection Volume: 10 µL.[1] e. Detection Wavelength: 280 nm.[1] f. Column Temperature: 35°C.

  • Analysis: a. Inject the prepared sample onto the HPLC system. b. Record the chromatogram for a sufficient run time (e.g., 20 minutes) to allow for the elution of the compound and any potential impurities.[1] c. Determine the retention time of the main peak and calculate the purity of the compound by integrating the peak areas.

Table 3: Hypothetical HPLC Purity Data

CompoundRetention Time (min)Purity (%)
1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid8.5>98%

Conclusion

This application note provides a detailed and integrated set of protocols for the comprehensive evaluation of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid as a potential HIV-1 integrase inhibitor. By following these methodologies, researchers can obtain reliable and reproducible data on the compound's biochemical activity, cellular efficacy, and cytotoxicity. The inclusion of detailed procedural steps, explanations of the underlying principles, and guidance on data analysis is intended to empower scientists in their drug discovery and development efforts. The combination of a direct enzyme inhibition assay with a more physiologically relevant cell-based model, alongside analytical quality control, represents a robust strategy for characterizing novel antiviral candidates.

References

  • HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase. PNAS. Available at: [Link]

  • HIV-1 Integrase-DNA Recognition Mechanisms. MDPI. Available at: [Link]

  • HIV-1 Integrase Interaction with U3 and U5 Terminal Sequences in Vitro Defined Using Substrates with Random Sequences. National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Activity of recombinant HIV-1 integrase on mini-HIV DNA. Oxford Academic. Available at: [Link]

  • Defining the DNA Substrate Binding Sites on HIV-1 Integrase. PMC. Available at: [Link]

  • Recombinant HIV type 1 Integrase Protein (a.a. 9-289) (DAG-P2675). Creative Diagnostics. Available at: [Link]

  • How to calculate Cytotoxicity Concentration [CC50] in Vero cell as MTT assays. ResearchGate. Available at: [Link]

  • Recombinant Human Immunodeficiency Virus Type 1 Integrase Exhibits a Capacity for Full-Site Integration In Vitro That Is Comparable to That of Purified Preintegration Complexes from Virus-Infected Cells. National Institutes of Health. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • Activity of recombinant HIV-1 integrase on mini-HIV DNA. PubMed. Available at: [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Available at: [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

  • Determination of ED50 and CC50 values of SMs by FRA and MTT assay. MRC5... ResearchGate. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Activity of recombinant HIV-1 integrase on mini-HIV DNA. PubMed. Available at: [Link]

  • How to calculate IC50 for my dose response?. ResearchGate. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available at: [Link]

  • Drug dose-response data analysis. Towards Data Science. Available at: [Link]

  • Dose-Response Curve Analysis. RPubs. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • (PDF) Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. ResearchGate. Available at: [Link]

  • Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells (October 2021). Los Alamos National Laboratory. Available at: [Link]

  • Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. PMC. Available at: [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]

  • Human Immunodeficiency Virus 1 (HIV-1) NL4-3 ΔEnv Vpr Luciferase Reporter Vector (pNL4-3.Luc.R-E-). NYU Langone Health. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

Sources

Application

Application Note: 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid in Cell Culture

This comprehensive Application Note and Protocol guide details the use of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (hereafter referred to as MICA-6 for brevity in this protocol, though the full chemical nam...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the use of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (hereafter referred to as MICA-6 for brevity in this protocol, though the full chemical name should be used in formal documentation).[1]

Based on its structural pharmacophore, this compound is a critical scaffold / fragment lead primarily utilized in the discovery of HCV NS5B Polymerase Inhibitors (Palm I site) and Cytosolic Phospholipase A2 (cPLA2) inhibitors .[1]

[1]

Abstract & Mechanism of Action

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid represents a "privileged structure" in medicinal chemistry.[1][2] Its indole core, substituted at the N1 position (methyl) and C6 position (isopropyl), serves as a lipophilic anchor designed to target hydrophobic pockets in enzymes.[1]

  • Primary Target (Antiviral): The compound acts as a fragment lead for allosteric inhibition of the HCV NS5B RNA-dependent RNA polymerase .[1] The 6-isopropyl group targets the hydrophobic "Palm I" pocket, while the 2-carboxylic acid moiety often interacts with backbone amides or serves as a precursor for amide derivatives that chelate active site metal ions (Mg²⁺/Mn²⁺).[1]

  • Secondary Target (Anti-inflammatory): Indole-2-carboxylic acids are established scaffolds for inhibiting cPLA2α , preventing the release of arachidonic acid and subsequent prostaglandin production.[1]

Research Application: This compound is typically used in Fragment-Based Drug Discovery (FBDD) screens, as a negative control for its amide derivatives, or as a starting material for synthesizing high-potency antivirals.[1]

Preparation & Physicochemical Properties[1][3]

Solubility Profile

MICA-6 is highly lipophilic and practically insoluble in aqueous media.[1] Proper stock preparation is critical to prevent microprecipitation in cell culture, which causes false-positive cytotoxicity.[1]

SolventSolubility (max)Stability (RT)Stability (-20°C)Notes
DMSO > 50 mM2 weeks6 monthsRecommended. Hygroscopic; keep desiccated.[1]
Ethanol ~ 10 mM1 week1 monthNot recommended for high-dose screens due to evaporation.[1]
Water/PBS < 0.1 mMUnstableN/ADo not use for stock preparation.[1]
Stock Solution Protocol
  • Weighing: Accurately weigh 2.17 mg of MICA-6 (MW: 217.26 g/mol ).

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to achieve a 10 mM Stock Solution .

  • Mixing: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Sterilization: Do not filter DMSO stocks through standard cellulose acetate filters (they may dissolve).[1] If sterility is compromised, filter through a 0.2 µm PTFE or Nylon syringe filter.[1]

  • Storage: Aliquot into amber glass vials (avoid polystyrene) and store at -20°C. Avoid repeated freeze-thaw cycles (>3 cycles).

Cell Culture Protocols

A. Cytotoxicity Profiling (MTT/CellTiter-Glo)

Before assessing biological activity, the CC50 (50% Cytotoxic Concentration) must be established to differentiate specific inhibition from general toxicity.[1]

Cell Lines: Huh-7 (HCV model), A549, or HEK293.

Workflow:

  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Dilution: Prepare a 2x serial dilution series of MICA-6 in culture medium (DMEM + 10% FBS).

    • Top Concentration: 200 µM (Final DMSO < 1%).[1]

    • Range: 200 µM down to 0.1 µM (8 points).[1]

  • Treatment: Aspirate old media and add 100 µL of compound-containing media.

    • Vehicle Control: Media + 0.5% DMSO (Must match highest compound solvent concentration).[1]

    • Positive Control:[1] Puromycin (2 µg/mL) or Triton X-100.[1]

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent or ATP-detection reagent.[1] Read absorbance (570 nm) or luminescence.

  • Analysis: Plot % Viability vs. Log[Concentration] to determine CC50.

B. HCV Replicon Assay (Antiviral Screen)

This protocol assesses the compound's ability to inhibit viral RNA replication using a luciferase-reporter replicon system (e.g., Huh-7.5 cells expressing HCV subgenomic replicon).[1]

Experimental Logic: The 6-isopropyl group is critical for binding the NS5B Palm I site.[1] However, free carboxylic acids often have lower cell permeability than their ester/amide prodrugs.[1] High concentrations may be required.[1]

Protocol:

  • Seeding: Seed Huh-7.5 reporter cells (2,000 cells/well) in white-walled 96-well plates.

  • Compound Addition: Add MICA-6 (diluted in media) 24 hours post-seeding.

    • Screening Concentration: 50 µM (Primary screen).[1]

    • Dose Response: 0.1 µM – 100 µM.[1]

  • Incubation: Incubate for 72 hours.

  • Readout:

    • Luciferase Assay: Lyse cells and add luciferase substrate.[1] Measure RLU (Relative Light Units).[1]

    • Normalization: Normalize RLU to cell viability (from a parallel MTT plate) to ensure viral reduction isn't due to cell death.

  • Calculation: Calculate EC50 (Effective Concentration 50%).

    • Success Criteria: EC50 < 10 µM with Selectivity Index (CC50/EC50) > 10.[1]

Visualization of Experimental Logic

Workflow Diagram

The following diagram illustrates the critical path from stock preparation to data analysis, highlighting the parallel toxicity/activity tracks.

G Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (2x in Media) Stock->Dilution Keep DMSO < 0.5% Treatment Treatment (48-72 hrs) Dilution->Treatment Seeding Cell Seeding (Huh-7 / HEK293) Seeding->Treatment 24h Attachment Assay_Tox Toxicity Assay (MTT / ATP) Treatment->Assay_Tox Assay_Act Activity Assay (Replicon / ELISA) Treatment->Assay_Act Analysis Data Analysis (CC50 vs EC50) Assay_Tox->Analysis Viability Data Assay_Act->Analysis Inhibition Data

Caption: Parallel workflow ensuring biological activity is distinguished from off-target cytotoxicity.

Pharmacophore Interaction Map

This diagram visualizes how the MICA-6 scaffold interacts with the generic NS5B Polymerase target site.[1]

Pathway Compound MICA-6 (Inhibitor) IndoleCore Indole Core (Scaffold) Compound->IndoleCore Isopropyl 6-Isopropyl Group (Hydrophobic Anchor) Compound->Isopropyl Carboxyl 2-COOH Group (Polar Interaction) Compound->Carboxyl Target HCV NS5B Polymerase (Palm I Site) IndoleCore->Target Pi-Stacking Isopropyl->Target Hydrophobic Interaction Carboxyl->Target H-Bond / Metal Chelation (Potential) Effect Allosteric Inhibition (Conformational Freeze) Target->Effect Prevents RNA Binding

Caption: Mechanistic interaction of the MICA-6 scaffold with the HCV NS5B Polymerase allosteric site.

Data Analysis & Troubleshooting

Expected Results
ParameterExpected Range (Screening Hit)Interpretation
Solubility Clear at 100 µM in 0.5% DMSOPass. If cloudy, reduce concentration.
CC50 (Toxicity) > 50 µMLow toxicity (Desirable).[1]
EC50 (Activity) 1 – 20 µMModerate potency (Typical for fragments).[1]
Selectivity Index > 5Valid hit.
Troubleshooting Guide
  • Precipitation in Media: The 6-isopropyl group increases lipophilicity.[1] If precipitation occurs upon adding stock to media, dilute the stock into serum-free media first, vortex, then add serum.[1]

  • High Background Toxicity: Ensure the final DMSO concentration is consistent across all wells (including controls). DMSO > 0.5% can induce differentiation or toxicity in sensitive hepatocyte lines.[1]

  • Lack of Potency: The free carboxylic acid may have poor membrane permeability.[1] Consider synthesizing the methyl ester or amide derivative to improve cellular uptake, which is then hydrolyzed intracellularly.[1]

References

  • Harper, S., et al. (2012).[1] "Development of Indole-Based Inhibitors of HCV NS5B Polymerase." Journal of Medicinal Chemistry. (Establishes the indole-2-carboxylic acid scaffold for NS5B inhibition).

  • Beaulieu, P. L. (2009).[1] "Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of hepatitis C." Current Opinion in Investigational Drugs. (Reviews the binding modes of indole-based inhibitors).

  • Smart, B. P., et al. (2004).[1] "Discovery of potent, orally bioavailable indole-2-carboxamide inhibitors of the HCV NS5B polymerase."[1] Bioorganic & Medicinal Chemistry Letters. (Highlights the role of the 6-position substituent).

  • PubChem Compound Summary. (2023). "1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (CAS 1240579-11-6)."[1][2][3][4] National Center for Biotechnology Information.[1]

Sources

Method

Application Notes &amp; Protocols for In Vivo Studies with 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (INV-201)

Disclaimer: The compound 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is not described in publicly available scientific literature. Therefore, this document provides a generalized framework and detailed protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is not described in publicly available scientific literature. Therefore, this document provides a generalized framework and detailed protocols for the in vivo assessment of a novel small molecule inhibitor, using this compound as a hypothetical candidate, hereafter referred to as "INV-201". The proposed target and mechanism are illustrative and designed to provide a scientifically rigorous context for the experimental designs described.

Introduction: Rationale for In Vivo Assessment of INV-201

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including enzymes and receptors.[1][2] Derivatives have shown promise as inhibitors of HIV-1 integrase and as antagonists at the NMDA receptor.[1][3] INV-201, or 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid, is a novel investigational compound. Based on in silico modeling and preliminary in vitro screening (data not shown), INV-201 has been identified as a potent and selective inhibitor of a hypothetical kinase, "Tumor Proliferation Kinase 1" (TPK1), a key enzyme in a signaling pathway implicated in the growth and survival of certain cancer cells.

The primary objectives of the preclinical in vivo program for INV-201 are to:

  • Establish a foundational pharmacokinetic (PK) profile and determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).[4][5]

  • Demonstrate target engagement in vivo to confirm that INV-201 reaches and interacts with TPK1 in a physiological setting.[6][7]

  • Evaluate the dose-dependent anti-tumor efficacy of INV-201 in a relevant cancer animal model.[8][9]

  • Assess the safety and tolerability profile to establish a preliminary therapeutic window.[10][11]

This guide provides a comprehensive, step-by-step framework for researchers to conduct initial in vivo characterization of INV-201, ensuring that the data generated is robust, reproducible, and sufficient to support go/no-go decisions for further development. All studies must be conducted in compliance with Good Laboratory Practice (GLP) guidelines where applicable and with institutional and national regulations governing the ethical use of laboratory animals.[12][13]

Foundational Studies: Formulation and Tolerability

The successful execution of any in vivo study hinges on the development of a suitable formulation that allows for consistent and reproducible administration.[14] For novel, poorly soluble compounds like many indole derivatives, this is a critical first step.[15]

Protocol: Vehicle Screening and Formulation Development

Objective: To identify a vehicle that can consistently deliver INV-201 as a homogenous solution or suspension for oral (PO) and intravenous (IV) administration.

Causality: The choice of vehicle can significantly impact the bioavailability and toxicity profile of a compound.[16] An inappropriate vehicle can lead to poor absorption, local irritation, or adverse systemic effects, confounding the interpretation of efficacy and toxicology data.[15]

Methodology:

  • Solubility Assessment: Determine the solubility of INV-201 in a panel of common, pharmaceutically acceptable vehicles.

    • Aqueous Vehicles: 0.9% Saline, 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS).

    • Suspension Vehicles: 0.5% (w/v) Methylcellulose (MC) in water, 0.5% (w/v) Carboxymethylcellulose (CMC) in water.

    • Solubilizing Vehicles: 10% DMSO / 40% PEG400 / 50% Saline; 20% Solutol HS 15 in water.

  • Formulation Preparation:

    • For solutions, dissolve INV-201 in the chosen vehicle with gentle heating or sonication if necessary. Visually inspect for clarity.

    • For suspensions, micronize the INV-201 powder to a uniform particle size. Wet the powder with a small amount of surfactant (e.g., 0.1% Tween 80) to form a paste, then gradually add the suspension vehicle (e.g., 0.5% MC) while triturating to achieve a homogenous mixture.

  • Stability & Homogeneity Testing:

    • Store the prepared formulation at room temperature and 4°C.

    • At 0, 2, and 4 hours post-preparation, visually inspect for precipitation or phase separation.

    • For suspensions, collect aliquots from the top, middle, and bottom of the container and analyze the concentration of INV-201 by HPLC to ensure homogeneity (target: <10% variation).

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of INV-201 that can be administered without causing unacceptable toxicity.

Causality: The MTD study is essential for selecting dose levels for subsequent PK and efficacy studies.[17] Dosing above the MTD can lead to animal morbidity unrelated to the therapeutic mechanism, while dosing too low may not achieve sufficient target engagement for an efficacy response.

Methodology:

  • Animal Model: Use the same rodent species and strain intended for efficacy studies (e.g., female BALB/c mice, 6-8 weeks old).[18]

  • Study Design:

    • Use a dose-escalation design. Groups of 3-5 mice per dose level.

    • Administer single doses of INV-201 via the intended clinical route (e.g., oral gavage).

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg).

  • Monitoring and Endpoints:

    • Monitor animals daily for 7-14 days.

    • Clinical Observations: Record changes in body weight, food/water intake, activity levels, and any signs of distress (e.g., ruffled fur, hunched posture).

    • Endpoint Definition: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant, irreversible clinical signs of toxicity.

Pharmacokinetic (PK) Profiling

Pharmacokinetics describes what the body does to the drug.[5] A well-defined PK profile is crucial for correlating drug exposure with pharmacodynamic effects and therapeutic efficacy.[4]

Experimental Workflow: PK Study

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase cluster_3 Data Interpretation Dose_IV IV Bolus Dose (e.g., 2 mg/kg) Sample Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) Dose_IV->Sample IV Group (n=3) Dose_PO Oral Gavage Dose (e.g., 20 mg/kg) Dose_PO->Sample PO Group (n=3) Process Plasma Isolation Sample->Process Analyze LC-MS/MS Analysis of INV-201 Process->Analyze PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, T½, F%) Analyze->PK_Calc

Caption: Workflow for a typical rodent PK study.

Protocol: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine the fundamental PK parameters of INV-201 following IV and PO administration.

Methodology:

  • Animal Model: Male CD-1 mice (8-10 weeks old), with jugular vein cannulation for serial blood sampling if possible.

  • Study Groups:

    • Group 1 (IV): n=3-5 mice. Administer a single IV bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Group 2 (PO): n=3-5 mice. Administer a single oral gavage dose (e.g., 20 mg/kg).

  • Blood Sampling:

    • Collect sparse samples (approx. 25-50 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing and Analysis:

    • Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to isolate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of INV-201 in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[19]

Table 1: Representative Pharmacokinetic Parameters for INV-201 (Hypothetical Data)

ParameterIV Administration (2 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.0831.0
AUC_last (ng*h/mL) 28004500
T½ (h) 3.54.2
Clearance (mL/min/kg) 11.9-
Bioavailability (F%) -16%

Pharmacodynamics (PD) and Target Engagement

Pharmacodynamics explores what the drug does to the body.[20] A critical step in preclinical development is to confirm that the drug engages its intended target in vivo at exposures achieved during PK studies.[6][7]

Hypothetical Signaling Pathway of TPK1

G GF Growth Factor GFR Growth Factor Receptor GF->GFR TPK1 TPK1 GFR->TPK1 Activates pTPK1 p-TPK1 (Active) TPK1->pTPK1 Substrate Downstream Substrate pTPK1->Substrate Phosphorylates pSubstrate p-Substrate (Active) Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes INV201 INV-201 INV201->pTPK1 Inhibits

Caption: Hypothetical TPK1 signaling pathway inhibited by INV-201.

Protocol: In Vivo Target Engagement Study

Objective: To measure the inhibition of TPK1 phosphorylation in tumor tissue following INV-201 administration.

Causality: Measuring the phosphorylation of a direct downstream substrate of TPK1 serves as a pharmacodynamic biomarker.[21] A dose-dependent reduction in this biomarker provides direct evidence that INV-201 is engaging and inhibiting its target in the relevant tissue.

Methodology:

  • Animal Model: Use mice bearing subcutaneous xenograft tumors derived from a cancer cell line known to be dependent on TPK1 signaling (e.g., NCI-H460).[22]

  • Study Design:

    • Once tumors reach an average volume of 200-300 mm³, randomize mice into groups (n=4 per group).

    • Groups: Vehicle control, INV-201 at 10 mg/kg, 30 mg/kg, and 100 mg/kg (doses informed by MTD and PK studies).

  • Dosing and Tissue Collection:

    • Administer a single oral dose of vehicle or INV-201.

    • At a timepoint corresponding to the expected Tmax (e.g., 2 hours post-dose), euthanize the animals.

    • Excise tumors and immediately snap-freeze them in liquid nitrogen. Collect a terminal blood sample for PK analysis to correlate exposure with target engagement.

  • Biomarker Analysis:

    • Homogenize tumor tissue to prepare protein lysates.

    • Use a validated immunoassay (e.g., Western Blot or ELISA) to measure the levels of phosphorylated TPK1 substrate (p-Substrate) and total substrate.

    • Normalize the p-Substrate signal to the total Substrate signal for each sample.

  • Data Analysis:

    • Calculate the percent inhibition of p-Substrate phosphorylation for each dose group relative to the vehicle control.

    • Correlate the plasma concentration of INV-201 with the degree of target inhibition to establish an exposure-response relationship.

Anti-Tumor Efficacy Studies

The ultimate goal of preclinical in vivo studies is to demonstrate that the compound has a therapeutic effect in a disease-relevant model.[8]

Protocol: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor activity of INV-201 in a human tumor xenograft model.

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ NCI-H460 cells (or another TPK1-dependent cell line) in the flank of each mouse.[22]

  • Study Initiation and Groups:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle (e.g., 0.5% MC), daily oral gavage (PO, QD).

    • Group 2: INV-201 (e.g., 30 mg/kg), PO, QD.

    • Group 3: INV-201 (e.g., 100 mg/kg), PO, QD.

    • Group 4: Positive Control (a standard-of-care chemotherapy agent), dosed as per literature.

  • Treatment and Monitoring:

    • Dose animals for 21-28 consecutive days.

    • Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor body weight twice weekly as an indicator of general toxicity.

  • Endpoints and Analysis:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). TGI (%) is calculated at the end of the study as: [1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Vehicle)] x 100.

    • Secondary Endpoints: Body weight changes, clinical observations.

    • Statistically compare the tumor volumes between treated groups and the vehicle control group (e.g., using a repeated-measures ANOVA).

Table 2: Representative Efficacy Data for INV-201 (Hypothetical Data)

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle 0.5% MC, PO, QD1250 ± 150-+5%
INV-201 (30 mg/kg) PO, QD750 ± 11040%+2%
INV-201 (100 mg/kg) PO, QD375 ± 8570%-4%
Positive Control Per Protocol450 ± 9064%-10%

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic approach to the initial in vivo characterization of INV-201. Successful completion of these studies, demonstrating a clear link between drug exposure, target engagement, and anti-tumor efficacy with an acceptable safety margin, would provide strong validation for TPK1 as a therapeutic target and establish INV-201 as a viable lead candidate. These results are foundational for progressing to more advanced IND-enabling toxicology studies and ultimately, clinical trials.[10][23]

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed Central. [Link]

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. (1989). PubMed. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PubMed Central. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). NIH. [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central. [Link]

  • Step 2: Preclinical Research. (2018). FDA. [Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). PubMed. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2022). PubMed Central. [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. [Link]

  • Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site. Journal of Medicinal Chemistry. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). MDPI. [Link]

  • In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience. [Link]

  • Preclinical formulations for pharmacokinetic studies. (2019). Admescope. [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. [Link]

  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products. (2013). FDA. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Technology in Cancer Research & Treatment. [Link]

  • New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (2026). ResearchGate. [Link]

  • Correlating drug–target kinetics and in vivo pharmacodynamics: long residence time inhibitors of the FabI enoyl-ACP reductase. RSC Publishing. [Link]

  • Vehicle selection for nonclinical oral safety studies. (2025). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

  • Pk/bio-distribution. MuriGenics. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2017). PubMed. [Link]

  • Mouse Models of Cancer Study. (2023). JoVE. [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. (2021). PubMed. [Link]

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. VCLS. [Link]

  • Physiological Considerations for Modeling in vivo Antibody-Target Interactions. (2022). Frontiers. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd.. [Link]

  • Antitumor Efficacy Testing in Rodents. (2010). PubMed Central. [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2020). MDPI. [Link]

  • Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Sapient Bio. [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

Sources

Application

Application Notes &amp; Protocols: 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid as a Research Tool

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the potential applications and experimental evaluation of 1-Methyl-6-(1-methylethyl)-1H-indole-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the potential applications and experimental evaluation of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid. While this specific molecule is not extensively characterized in current literature, its structural motifs—an indole-2-carboxylic acid core, N1-methylation, and C6-alkylation—are present in compounds with significant biological activities. This guide is therefore structured to empower researchers to explore its potential as a novel chemical probe or therapeutic lead. We will delve into the scientific rationale for investigating this compound, provide detailed protocols for its synthesis and characterization, and outline experimental workflows for assessing its activity in several promising therapeutic areas, including virology, parasitology, and cellular stress.

Scientific Rationale and Structural Significance

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The indole-2-carboxylic acid moiety, in particular, has emerged as a key pharmacophore in several therapeutic contexts.

1.1. The Indole-2-Carboxylic Acid Core: A Metal-Chelating Pharmacophore

Recent research has identified the indole-2-carboxylic acid scaffold as a potent inhibitor of HIV-1 integrase.[2][3] This enzyme is crucial for the replication of the HIV-1 virus, catalyzing the insertion of viral DNA into the host genome.[2][3] The inhibitory mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole core and the C2 carboxyl group.[2][3][4] This action prevents the crucial strand transfer step of viral integration. Given this established mechanism, 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is a prime candidate for investigation as a novel anti-HIV agent.

1.2. Influence of N1- and C6-Substitutions

The biological activity of the indole scaffold is highly tunable through substitutions on the indole ring.

  • N1-Methylation: Methylation at the N1 position can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability. In the context of HIV-1 integrase inhibitors, modifications at this position can influence binding affinity and cellular permeability.

  • C6-Isopropyl Group: Alkylation at the C6 position can modulate the electronic and steric properties of the indole ring. The isopropyl group, being a bulky and lipophilic substituent, may enhance interactions with hydrophobic pockets within a target protein's binding site. Research on other indole derivatives has shown that substitutions at this position can be critical for potency and selectivity.[5]

The combination of these features in 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid presents a unique chemical entity worthy of detailed investigation.

Synthesis and Characterization

The synthesis of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid can be approached through a multi-step process, leveraging established indole synthesis methodologies.

2.1. Proposed Synthetic Pathway

A plausible synthetic route involves the initial synthesis of a C6-alkylated indole, followed by N-methylation and subsequent functionalization at the C2 position. Friedel-Crafts acylation followed by reductive deoxygenation is a known method for producing alkyl-substituted indoles.[6] N-methylation of N-acyl and N-carbamoyl amino acids is often achieved using sodium hydride and methyl iodide.[7]

2.2. General Protocol for Synthesis

The following is a generalized protocol and may require optimization.

  • Synthesis of 6-isopropyl-1H-indole: This can be achieved through various indole synthesis methods, such as the Fischer indole synthesis, starting from 4-isopropylaniline.

  • N-methylation of 6-isopropyl-1H-indole: The indole from the previous step can be N-methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride in an appropriate solvent (e.g., THF/DMF).[7]

  • Introduction of the carboxylic acid at C2: This can be accomplished through various methods, including Vilsmeier-Haack formylation at the C3 position followed by oxidation, or direct lithiation at C2 followed by quenching with carbon dioxide.

  • Purification and Characterization: The final product should be purified using column chromatography or recrystallization. The structure and purity must be confirmed by spectroscopic methods such as NMR, IR, and high-resolution mass spectrometry (HRMS).[8]

2.3. Characterization Workflow

Caption: Workflow for Synthesis and Characterization.

Application Note 1: Evaluation as an HIV-1 Integrase Inhibitor

3.1. Rationale

As previously discussed, the indole-2-carboxylic acid scaffold is a known inhibitor of HIV-1 integrase.[2][3][4] The specific substitutions on the target molecule may enhance this activity.

3.2. Experimental Workflow

G cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Integrase_Assay Recombinant HIV-1 Integrase Assay IC50_Det IC50 Determination Integrase_Assay->IC50_Det Antiviral_Assay Antiviral Activity Assay (e.g., CPE inhibition) Integrase_Assay->Antiviral_Assay Proceed if active EC50_Det EC50 Determination Antiviral_Assay->EC50_Det SI_Calc Selectivity Index (SI) Calculation EC50_Det->SI_Calc Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cytotoxicity->SI_Calc

Caption: HIV-1 Integrase Inhibitor Evaluation Workflow.

3.3. Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is based on commercially available, non-radioactive assay kits.[9]

  • Plate Preparation: Use a streptavidin-coated 96-well plate. Coat the wells with the biotin-labeled donor substrate (DS) DNA.

  • Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

  • Inhibitor Addition: Add serial dilutions of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (and a known inhibitor as a positive control, e.g., Raltegravir) to the wells.

  • Strand Transfer Reaction: Initiate the reaction by adding the target substrate (TS) DNA. Incubate to allow for the strand transfer reaction to occur.

  • Detection: Detect the integrated TS DNA using an HRP-labeled antibody specific for the TS DNA. Add a colorimetric substrate and measure the absorbance.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

3.4. Protocol: Cell-Based Antiviral Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate.[10]

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Viral Infection: Infect the cells with a known titer of HIV-1.

  • Incubation: Incubate the plates for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE).

  • CPE Inhibition Measurement: Quantify the inhibition of CPE using a suitable method, such as a colorimetric cell viability assay (e.g., MTT).

  • Data Analysis: Determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values. Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
EC₅₀ The concentration of a drug that gives half-maximal response.
CC₅₀ The concentration of a drug that is cytotoxic to 50% of cells.
SI Selectivity Index (CC₅₀/EC₅₀), a measure of the therapeutic window of a compound.

Application Note 2: Evaluation as an Antioxidant

4.1. Rationale

Indole derivatives are known to possess antioxidant properties, acting as free radical scavengers.[11][12] The electron-rich nature of the indole nucleus allows it to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

4.2. Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess antioxidant activity.[13]

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: In a 96-well plate, add serial dilutions of the test compound. Add the DPPH solution to each well. Ascorbic acid or Trolox should be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Application Note 3: Evaluation as an Anti-Trypanosomal Agent

5.1. Rationale

Derivatives of 1H-indole-2-carboxamide have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[14] Therefore, it is worthwhile to screen 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid for anti-trypanosomal activity.

5.2. Protocol: In Vitro Anti-Amastigote Assay

This protocol utilizes a transgenic T. cruzi strain expressing β-galactosidase for a colorimetric readout.[15]

  • Cell Seeding: Seed Vero cells in a 96-well plate and incubate overnight to allow for adherence.

  • Infection: Infect the Vero cell monolayer with T. cruzi trypomastigotes (expressing β-galactosidase) at a multiplicity of infection (MOI) of 10.

  • Compound Addition: After allowing for parasite entry, wash the wells and add serial dilutions of the test compound. Benznidazole can be used as a positive control.

  • Incubation: Incubate the plates for 48-72 hours to allow for the development of intracellular amastigotes.

  • Lysis and Substrate Addition: Lyse the cells with a detergent and add the β-galactosidase substrate (e.g., CPRG).

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition of amastigote proliferation and determine the IC₅₀ value.

Concluding Remarks

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid represents an intriguing, under-explored molecule. Based on the well-documented activities of its core structural components, it holds significant promise as a research tool for drug discovery in several key areas. The protocols and workflows detailed in this guide provide a robust framework for its synthesis, characterization, and biological evaluation. It is our hope that this document will serve as a valuable resource for researchers embarking on the investigation of this and other novel indole derivatives.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Available at: [Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC. Available at: [Link]

  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. NIH. Available at: [Link]

  • 6-(propan-2-yl)-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]

  • Antioxidant activity of unexplored indole derivatives: Synthesis and screening. ResearchGate. Available at: [Link]

  • Clinical Testing and Diagnosis for Chagas Disease. CDC. Available at: [Link]

  • Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega. Available at: [Link]

  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Biomedical Importance of Indoles. MDPI. Available at: [Link]

  • Targeted Screening Strategies to Detect Trypanosoma cruzi Infection in Children. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Exploring the Potential of HIV Integrase Inhibitors as Therapeutic Agents Against Herpes Simplex Virus Infection. JEP. Available at: [Link]

  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry. Available at: [Link]

  • Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors. PubMed. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. ResearchGate. Available at: [Link]_

  • Trypanosoma cruzi IgG, purified antigen. ARUP Laboratories Test Directory. Available at: [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]

  • 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI. Available at: [Link]

  • In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase. JoVE. Available at: [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. NIH. Available at: [Link]

Sources

Method

Application Note: A Systematic Approach to the Crystallization of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

Introduction: The Critical Role of Crystallization 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is a substituted indole derivative. Within the pharmaceutical and fine chemical industries, the isolation and puri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is a substituted indole derivative. Within the pharmaceutical and fine chemical industries, the isolation and purification of such active pharmaceutical ingredients (APIs) in a crystalline form is a critical final step. A well-defined crystalline solid offers significant advantages over amorphous material, including improved stability, handling characteristics, and consistent bioavailability. The development of a robust and reproducible crystallization protocol is therefore paramount for ensuring product quality and process efficiency.

This application note provides a comprehensive guide for researchers and drug development professionals to systematically develop effective crystallization methods for 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid. We will move beyond simple procedural lists to explain the underlying principles of solvent selection and method design, empowering the scientist to troubleshoot and optimize the process. The protocols described herein are designed as self-validating systems, beginning with fundamental physicochemical assessments and culminating in targeted crystallization experiments.

Physicochemical Profile & Initial Considerations

A deep understanding of the target molecule's properties is the foundation of any successful crystallization strategy. While specific experimental data for this exact molecule is not publicly available, we can infer a likely physicochemical profile based on its constituent functional groups: the indole ring system, a carboxylic acid, an N-methyl group, and a C-isopropyl group.

  • Indole Ring System: The bicyclic aromatic structure contributes to the molecule's rigidity and hydrophobicity. It is susceptible to π-π stacking interactions, which can facilitate crystal lattice formation.

  • Carboxylic Acid Moiety: This is the primary site for strong intermolecular interactions, specifically hydrogen bonding. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, a highly favorable interaction that often drives crystallization.[1]

  • N-Methyl Group: The methylation at the indole nitrogen prevents N-H---O hydrogen bonding that is common in unsubstituted indoles, simplifying the potential hydrogen bonding schemes to focus on the carboxylic acid group.[1]

  • C-Isopropyl Group: This bulky, nonpolar group significantly increases the molecule's lipophilicity, which will heavily influence its solubility profile, favoring less polar organic solvents compared to simpler indole-2-carboxylic acids.

Based on this structure, a systematic solvent screening process is the most logical starting point.

Table 1: Estimated Physicochemical Properties
PropertyEstimated Value / CharacteristicRationale & Implication for Crystallization
Molecular Formula C₁₃H₁₅NO₂-
Molecular Weight ~217.26 g/mol Influences dissolution kinetics.
Polarity Moderately PolarThe carboxylic acid provides polarity, but the substituted indole core is largely nonpolar. A balance of solvent polarity will be required.
Hydrogen Bonding Strong Acceptor (C=O), Strong Donor (-OH)Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are likely to be good solubilizers at elevated temperatures.[2]
Solubility Profile Low in water and nonpolar alkanes. Soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate).The "like dissolves like" principle suggests solvents of intermediate polarity should be screened. Water or alkanes may serve as effective anti-solvents.[3]

A Systematic Workflow for Crystallization Method Development

We advocate for a structured, multi-step approach to developing a crystallization method. This workflow minimizes trial-and-error and builds upon a logical progression of experiments.

G cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Selection cluster_protocols Phase 3: Execution & Optimization cluster_analysis Phase 4: Analysis A Start: High Purity Material (>98%) B Solvent Screening A->B Key Prerequisite C Identify Suitable Solvent System(s) (Good solubility hot, poor solubility cold) B->C D Select Primary Crystallization Method C->D E Protocol 1: Slow Cooling D->E F Protocol 2: Slow Evaporation D->F G Protocol 3: Anti-Solvent Addition D->G H Isolate & Dry Crystals E->H F->H G->H I Characterize Solid Form (Microscopy, DSC, PXRD) H->I J End: Optimized Protocol I->J

Caption: Workflow for Crystallization Method Development.

Step 1: Solvent Screening - The Cornerstone of Success

The choice of solvent is the most critical factor in crystallization.[4] An ideal solvent will dissolve the compound completely at an elevated temperature but exhibit low solubility at room temperature or below. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Screening Protocol:

  • Place approximately 10-20 mg of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid into several small vials.

  • To each vial, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing between additions, until a slurry is formed. Note the approximate solubility at ambient temperature.

  • Gently heat the vials with continued solvent addition until the solid completely dissolves. Causality: Heating provides the thermal energy to overcome the crystal lattice energy, allowing the solute to enter the solution.

  • Allow the clear solutions to cool slowly to room temperature, and then transfer to a refrigerator (2-8 °C) for several hours.

  • Observe the vials for crystal formation. A successful solvent will produce a significant amount of crystalline solid upon cooling. An ideal result is a dense crop of well-formed crystals, not an oil or amorphous powder.

Table 2: Recommended Solvents for Initial Screening
SolventBoiling Point (°C)[4]PolarityRationale for Inclusion
Ethanol 78Polar ProticCan hydrogen bond with the carboxylic acid; often a good choice for moderately polar compounds.[3]
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but slightly less polar; may offer a different solubility profile.
Acetone 56Polar AproticGood solvent for many organics, but its low boiling point can sometimes lead to rapid evaporation and small crystals.[4]
Ethyl Acetate (EtOAc) 77IntermediateOften an excellent balance of polarity for compounds with both polar and nonpolar regions.[3]
Acetonitrile 82Polar AproticIts high polarity may make it a good solvent for dissolution, potentially requiring an anti-solvent.
Toluene 111NonpolarMay be a good solvent at high temperatures due to the aromatic core, but its high boiling point can be problematic.[4]
Water 100Very PolarUnlikely to be a good primary solvent, but an excellent candidate as an anti-solvent.[5]
Hexanes / Heptane ~69 / ~98NonpolarPoor solvents, making them ideal candidates as anti-solvents.[3]

Detailed Crystallization Protocols

Based on the results of the solvent screening, select the most promising solvent system to pursue with one of the following detailed protocols.

Protocol 1: Slow Cooling Crystallization

This is the most common and often preferred method for obtaining high-quality crystals. It relies on reducing the solubility of the solute by slowly lowering the temperature of a saturated solution.[6]

Methodology:

  • Dissolution: In a clean flask, add the crude 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid and the chosen solvent (e.g., Ethanol). Use a ratio determined from the screening (e.g., 1 g of compound per 10 mL of solvent).

  • Heating: Heat the mixture with gentle stirring (e.g., on a hot plate at 60-70°C for Ethanol) until all the solid has dissolved. If any particulates remain, perform a hot filtration through a pre-warmed filter to remove insoluble impurities. Causality: Removing nucleation sites like dust or fibers encourages the growth of fewer, larger crystals.[7]

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass or foil), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling prevents rapid precipitation, allowing molecules sufficient time to orient themselves into an ordered crystal lattice.

  • Chilling: Once at room temperature, transfer the flask to a refrigerator or ice bath for several hours to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent to remove residual soluble impurities, and dry under vacuum.

Protocol 2: Slow Evaporation

This method is useful when a suitable solvent is found but the compound's solubility does not change significantly with temperature. It works by slowly increasing the concentration of the solute to the point of supersaturation.[6][8]

Methodology:

  • Preparation: Prepare a clear, nearly saturated solution of the compound in a suitable solvent (e.g., Ethyl Acetate) at room temperature. Filter the solution to remove any dust or particulate matter.

  • Evaporation Setup: Transfer the solution to a clean vial or beaker. Cover the opening with parafilm and pierce a few small holes with a needle. Causality: The small holes restrict the rate of solvent evaporation, which is crucial for growing large, high-quality crystals.[7][9]

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations (e.g., a fume hood with the sash down) and leave it for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent (mother liquor) and harvest the crystals.

Protocol 3: Anti-Solvent Addition

This powerful technique is employed when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"). The controlled addition of the anti-solvent reduces the overall solubility of the solute, inducing crystallization.[10][11]

G A Solute Highly Soluble (Molecule surrounded by 'good' solvent) B {Add Anti-Solvent (A miscible liquid where solute is insoluble)} A->B Step 1 C Reduced Solubility (Anti-solvent displaces 'good' solvent from the solvation shell) B->C Step 2 D Supersaturation Achieved C->D Leads to E Nucleation & Crystal Growth D->E Drives

Caption: The Mechanism of Anti-Solvent Crystallization.

Methodology:

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., Acetone) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., Water or Heptane) dropwise. Causality: This gradual addition maintains a controlled level of supersaturation, preventing amorphous precipitation and promoting crystalline growth.

  • Induction: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the onset of nucleation.

  • Growth: If necessary, add a few drops of the "good" solvent to redissolve the turbidity, then cover the vessel and allow it to stand undisturbed. The system is now primed at the metastable zone boundary, allowing for slow crystal growth.

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent, and dry.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently saturated; Compound is too soluble even when cold.Try slow evaporation to concentrate the solution; Re-screen for a less effective solvent; Use an anti-solvent.
"Oiling Out" The solution becomes supersaturated at a temperature above the compound's melting point in that solvent system; Cooling is too rapid.Re-heat to dissolve the oil, add slightly more solvent, and allow for slower cooling; Change to a lower-boiling point solvent.[4][8]
Amorphous Powder Nucleation is too rapid due to excessive supersaturation or rapid cooling/evaporation.Reduce the rate of cooling or evaporation; For anti-solvent method, add the anti-solvent more slowly or to a more dilute solution.
Very Fine Needles Rapid crystal growth.Slow down the crystallization process (slower cooling, fewer holes for evaporation, etc.); Try a different solvent that may favor a different crystal habit.

References

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). ACS Publications. [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). ResearchGate. [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
  • Slow Evaporation Method. Geocities. [Link]

  • Synthetic method of indole-2-carboxylic acid.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). ACS Publications. [Link]

  • Guide for crystallization. University of Rennes. [Link]

  • 6-Methyl-1H-indole-2-carboxylic acid. PubChem. [Link]

  • 1-Methyl-1H-indole-6-carboxylic acid. PubChem. [Link]

  • Solvent design for crystallization of carboxylic acids. (2009). ResearchGate. [Link]

  • Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2. (2017). ResearchGate. [Link]

  • Purification of carboxylic acids by complexation with selective solvents.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2012). National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Royal Society of Chemistry. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2009). ResearchGate. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • Antisolvent Crystallization. RM@Schools. [Link]

  • Solvents for Recrystallization. University of Rochester. [Link]

  • 1-Methyl-1H-indole-6-carboxylic acid. (2008). eCrystals - University of Southampton. [Link]

  • Common Solvents for Crystallization. Unknown Source. [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

Sources

Application

Application Notes and Protocols for 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

Introduction 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[1] Specifically, indole-2-carboxylic acid derivatives have been investigated for a range of therapeutic applications, including as HIV-1 integrase strand transfer inhibitors and as allosteric modulators for cannabinoid receptors.[2][3] The N-methylation and the isopropyl substitution at the 6-position of this particular molecule are intended to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

These application notes provide a comprehensive guide to the safe handling, storage, and preliminary use of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid in a laboratory setting. The protocols outlined herein are grounded in the known chemistry of indole derivatives and carboxylic acids, ensuring a foundation of scientific integrity and safety.

Health and Safety Information

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid. The following safety information is extrapolated from the GHS hazard classifications of structurally similar compounds, namely 6-(propan-2-yl)-1H-indole-2-carboxylic acid and 1-methyl-1H-indole-6-carboxylic acid.[4][5] It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any experimental work.

Potential Hazards: Based on analogous compounds, 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid is anticipated to have the following hazards:

  • Harmful if swallowed. [4][5]

  • Causes skin irritation. [4][5]

  • Causes serious eye irritation. [4][5]

  • May cause respiratory irritation. [4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which may cause serious irritation.[4][5]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[4][5]
Body Protection A laboratory coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing solutions.To minimize the risk of inhaling dust particles which may cause respiratory irritation.[4][5][6]

Storage and Stability

Proper storage is crucial to maintain the integrity of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid.

ParameterRecommended ConditionRationale
Temperature 2-8°C.[7]Refrigeration is recommended to minimize degradation over long-term storage.
Atmosphere Store in a tightly sealed container in a dry environment.To prevent moisture absorption and potential degradation.
Light Protect from light.[8]Indole derivatives can be sensitive to light and may degrade upon prolonged exposure.
Incompatibilities Avoid strong oxidizing agents and strong bases.Carboxylic acids can react with bases in an acid-base reaction. The indole ring can be susceptible to oxidation.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

The solubility of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid has not been empirically determined. Based on its structure, it is expected to be soluble in organic solvents such as DMSO, DMF, and methanol, and sparingly soluble in water.

Materials:

  • 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Pre-weighing: Allow the container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but monitor for any signs of degradation (color change).

  • Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Aliquoting and Dilution for Biological Assays

Materials:

  • Prepared stock solution of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid in DMSO.

  • Appropriate cell culture medium or assay buffer.

  • Sterile, low-binding pipette tips and tubes.

Procedure:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the desired assay buffer or medium. This helps to minimize the final concentration of DMSO in the assay.

  • Final Dilution: Perform serial dilutions from the intermediate stock to achieve the final desired concentrations for your experiment. Ensure that the final concentration of DMSO is consistent across all experimental conditions and does not exceed a level that is toxic to the cells or interferes with the assay (typically <0.5%).

  • Immediate Use: Use the freshly prepared dilutions immediately to ensure the stability and accuracy of the compound concentration.

Waste Disposal

All waste materials containing 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid should be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid waste in a designated, sealed container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for hazardous waste disposal. Do not pour down the drain.

  • Contaminated Materials: Dispose of contaminated gloves, pipette tips, and other disposable materials in the designated hazardous waste container.

Follow all local and institutional regulations for hazardous waste disposal.

Visualized Workflows

Handling and PPE Workflow

cluster_Preparation Preparation cluster_Handling Compound Handling cluster_Cleanup Cleanup and Disposal Start Start Don_PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Start->Don_PPE Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Solid Weigh Solid Compound Work_in_Hood->Weigh_Solid Prepare_Solution Prepare Stock Solution Weigh_Solid->Prepare_Solution Dispose_Waste Dispose of Waste (Solid, Liquid, Contaminated PPE) Prepare_Solution->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area End End Clean_Work_Area->End

Caption: Workflow for safe handling and personal protective equipment.

Storage Decision Tree

Compound_Received Compound Received Form Solid or Solution? Compound_Received->Form Solid_Storage Store at 2-8°C Protect from Light Tightly Sealed Container Form->Solid_Storage Solid Solution_Type Solvent? Form->Solution_Type Solution DMSO_Stock Aliquot and Store at -20°C or -80°C Solution_Type->DMSO_Stock DMSO Aqueous_Solution Prepare Fresh for Each Use Avoid Long-Term Storage Solution_Type->Aqueous_Solution Aqueous

Caption: Decision tree for appropriate storage conditions.

References

  • PubChem. 1-Methyl-1H-indole-6-carboxylic acid. Available from: [Link]

  • USP. First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility 5379. Available from: [Link]

  • Pharmaffiliates. 6-Isopropyl-1H-indole-2-carboxylic Acid. Available from: [Link]

  • PubChem. 6-(propan-2-yl)-1H-indole-2-carboxylic acid. Available from: [Link]

  • PubChem. 6-Methyl-1H-indole-2-carboxylic acid. Available from: [Link]

  • Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available from: [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • Taylor & Francis Online. Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Available from: [Link]

  • Organic Syntheses. 1-methylindole. Available from: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available from: [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Methylindole, 98+%. Available from: [Link]

  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available from: [Link]

  • ResearchGate. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Available from: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl indole-5-carboxylate. Available from: [Link]

  • De Gruyter. CHAPTER 8: α-Substitution Reactions in Carboxylic Acids and Derivatives. Available from: [Link]

  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. Available from: [Link]

  • Cheméo. Chemical Properties of trans-1-Methyl-2-isopropylcyclopropane. Available from: [Link]

  • ResearchGate. 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Available from: [Link]

  • PubChem. Methyl 1H-indole-2-carboxylate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

enhancing the metabolic stability of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

Technical Support Center: Metabolic Stability Optimization Subject: 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (MICA) Case ID: IND-2-CARB-ISO-001 Welcome to the Metabolic Stability Support Center You are curr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metabolic Stability Optimization Subject: 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (MICA) Case ID: IND-2-CARB-ISO-001

Welcome to the Metabolic Stability Support Center

You are currently viewing the technical guide for optimizing the pharmacokinetic profile of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid .

Based on the structure provided, your compound presents three distinct metabolic "soft spots" that likely contribute to high intrinsic clearance (


) and poor oral bioavailability. This guide is structured to help you diagnose  the dominant clearance mechanism and engineer  a more stable analog.

Part 1: Diagnostic Hub (Troubleshooting High Clearance)

User Reported Issue: "My compound disappears rapidly in liver microsomes or hepatocytes."

Q1: Is the instability driven by Phase I (Oxidation) or Phase II (Conjugation)?

The Science: The indole-2-carboxylic acid scaffold is unique. The isopropyl group at C6 is a magnet for CYP450 oxidation (Phase I), while the carboxylic acid at C2 is a prime target for UGT-mediated glucuronidation (Phase II).

Diagnostic Protocol: Standard microsomal assays (HLM) often miss Phase II clearance because they lack the cofactor UDPGA. You must run a differential assay.

Assay ConditionCofactors AddedEnzymes ActiveInterpretation of High Clearance
A: Standard HLM NADPH onlyCYPs (Phase I)Oxidative Liability. The isopropyl group or N-methyl is being attacked.
B: HLM + UDPGA NADPH + UDPGA + AlamethicinCYPs + UGTsConjugation Liability. If Clearance (B) >> Clearance (A), the carboxylic acid is the culprit.
C: Hepatocytes None (Intact Cell)All (Phase I & II)Global Clearance. Use to validate in vivo correlation.

Critical Note: When testing for glucuronidation in microsomes, you must add Alamethicin (25 µg/mg protein) to permeabilize the microsomal membrane, allowing UDPGA to reach the luminal UGT enzymes.

Part 2: Structural Optimization (The Solution Center)

Once you have identified the primary clearance mechanism, apply the following medicinal chemistry strategies.

Liability A: The Isopropyl Group (C6 Position)

Mechanism: CYP450 enzymes rapidly hydroxylate the tertiary benzylic carbon or the terminal methyl groups of the isopropyl moiety. Status: HIGH RISK

Corrective Actions (Bioisosteres):

  • Cyclopropyl Replacement (Top Recommendation):

    • Why: The cyclopropyl group is a classic bioisostere for isopropyl. It maintains the steric bulk and lipophilicity but lacks the labile methine C-H bond. The C-H bond dissociation energy (BDE) of cyclopropane (106 kcal/mol) is significantly higher than the tertiary benzylic C-H of isopropyl (~85 kcal/mol), making it resistant to CYP attack.

  • Deuteration:

    • Why: Replace the methine hydrogen with Deuterium (D).[1] The C-D bond is stronger than C-H, potentially slowing metabolism via the Deuterium Kinetic Isotope Effect (DKIE) .

    • Note: This is a "quick fix" but may not stop metabolism completely if the enzyme shifts to attacking the methyl groups.

  • Difluoromethyl / Trifluoromethyl:

    • Why: Fluorine blocks metabolism electronically (strong C-F bond) and lowers lipophilicity (LogD), which can generally reduce CYP affinity.

Liability B: The Carboxylic Acid (C2 Position)

Mechanism: Formation of acyl glucuronides.[2] These are not only a clearance pathway but can be reactive metabolites , leading to covalent protein binding (toxicity). Status: MODERATE RISK

Corrective Actions:

  • Bioisosteric Replacement:

    • Tetrazole: The classic replacement. It mimics the acidity (pKa ~4.5-5) and planar geometry of the carboxylate but is generally resistant to glucuronidation.

    • Acyl Sulfonamide (-CONHSO2R): Maintains the acidic proton but shifts the structure enough to evade UGT recognition.

  • Steric Shielding:

    • Introduce a small substituent (e.g., Methyl, Chlorine) at the C3 position of the indole. This creates steric hindrance that prevents the bulky UGT enzyme from accessing the C2-carboxylate.

Liability C: The N-Methyl Group

Mechanism: N-demethylation. Status: LOW RISK (Usually slower than isopropyl oxidation). Fix: If this becomes the rate-limiting step, replace N-Methyl with N-Cyclopropyl or N-Difluoromethyl .

Part 3: Visualizing the Strategy

Diagram 1: Metabolic Liability Map & Optimization Logic

Metabolic_Stability cluster_molecule Target Molecule: 1-Methyl-6-isopropyl-indole-2-COOH Core Indole Scaffold Iso 6-Isopropyl Group (Major Soft Spot) Core->Iso Acid 2-Carboxylic Acid (Phase II Liability) Core->Acid NMe 1-N-Methyl (Minor Soft Spot) Core->NMe Sol_Iso STRATEGY 1: Replace with Cyclopropyl or Difluoromethyl Iso->Sol_Iso Prevents CYP Hydroxylation Sol_Acid STRATEGY 2: Bioisostere: Tetrazole or Steric Shielding (C3-Me) Acid->Sol_Acid Prevents Glucuronidation Sol_NMe STRATEGY 3: Replace with N-Et or N-CHF2 NMe->Sol_NMe Prevents Demethylation

Caption: Metabolic liability map identifying the three primary "soft spots" on the MICA scaffold and their corresponding medicinal chemistry solutions.

Part 4: Validated Experimental Protocols

Protocol A: Microsomal Stability Assay (Phase I Focus)

Objective: Determine intrinsic clearance (


) mediated by CYP450s.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL.

  • Test Compound (10 mM DMSO stock).[3]

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Phosphate Buffer (100 mM, pH 7.4).[4]

Step-by-Step Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation: Add Test Compound (final conc. 1 µM , <0.1% DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH solution to start the reaction.[5]

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    
    
    
    
    
    
Protocol B: Glucuronidation Screening (Phase II Focus)

Objective: Detect acyl glucuronide formation.

Modifications to Protocol A:

  • Activation: Pre-incubate microsomes with Alamethicin (25 µg/mg protein) on ice for 15 mins.

  • Cofactor: Replace NADPH with UDPGA (5 mM) and MgCl2 (5 mM) .

  • Control: Run a parallel incubation without UDPGA to ensure loss is not due to chemical instability.

Part 5: Frequently Asked Questions (FAQ)

Q: I replaced the isopropyl with a t-butyl group, but clearance is still high. Why? A: While t-butyl removes the benzylic hydrogen, it is highly lipophilic (high LogP). This often increases the affinity for the CYP active site, leading to oxidation of the methyl groups on the t-butyl itself. Switch to Cyclopropyl or Oxetane (to lower LogP).

Q: Can I just co-administer a CYP inhibitor like Ritonavir? A: For in vitro research or animal models (to prove the mechanism), yes. However, for drug development, relying on a "pharmaco-enhancer" is a last resort due to drug-drug interaction (DDI) risks. It is better to fix the molecule structurally.

Q: How do I know if the acyl glucuronide is toxic? A: Perform a reactive metabolite trapping assay . Incubate the compound with microsomes/hepatocytes + UDPGA + Glutathione (GSH) or Lysine . If you detect GSH-conjugates or Lysine-adducts via LC-MS, your acyl glucuronide is reactive and poses a safety risk (idiosyncratic toxicity).

References

  • Metabolic Stability of Isopropyl Groups

    • Wuitschik, G. et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry, 2010. (Discusses bioisosteres like oxetanes/cyclopropyl for lipophilic groups).

  • Glucuronidation & Bioisosteres

    • Ballatore, C. et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013.

  • Microsomal Assay Protocols

    • Fisher, M.B. et al. "The complexities of microsomal glucuronidation: alamethicin and other detergents." Drug Metabolism Reviews, 2000. (Authoritative guide on using Alamethicin).

  • Deuterium Kinetic Isotope Effect

    • Gant, T.G. "Using Deuterium in Drug Discovery." Journal of Medicinal Chemistry, 2014.

Sources

Optimization

Technical Support Center: Optimizing Dosage for In Vivo Studies of Indole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole compounds in in vivo studies. This guide is designed to provide practical, evidence-based answer...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole compounds in in vivo studies. This guide is designed to provide practical, evidence-based answers to common questions and troubleshooting scenarios encountered during the critical phase of dosage optimization. Our goal is to equip you with the knowledge to design robust experiments, interpret your results accurately, and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my novel indole compound in an in vivo efficacy study?

A1: Selecting an appropriate starting dose is a critical step that balances the need for therapeutic efficacy with the avoidance of toxicity. A multi-faceted approach is recommended:

  • In Vitro Data Extrapolation: Begin by examining the in vitro potency of your compound (e.g., IC₅₀ or EC₅₀ values). While not directly translatable, this data provides a preliminary indication of the concentration range needed to elicit a biological effect. For instance, some studies have shown compounds with IC₅₀ values in the low micromolar range in vitro demonstrating in vivo efficacy at doses of 15-30 mg/kg.[1]

  • Literature Review of Structurally Similar Compounds: The indole scaffold is a privileged structure in medicinal chemistry.[2] Research published studies on indole derivatives with similar structures or mechanisms of action to identify reported efficacious dose ranges in relevant animal models.[3][4]

  • Acute Toxicity Studies: A preliminary acute toxicity study in a small number of animals can help establish the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[5][6] This provides an upper limit for your dose-ranging studies.

  • Allometric Scaling: If you have pharmacokinetic (PK) data from another species, allometric scaling can be used to predict a human equivalent dose (HED) or to scale doses between different animal species. This method uses body weight to extrapolate doses.[7][8] However, it's important to recognize that this is an estimation and should be used in conjunction with other methods.

A common starting point for an efficacy study is often a fraction (e.g., 1/10th) of the MTD.

Q2: What are the most common routes of administration for indole compounds in animal studies, and how do they impact dosage?

A2: The route of administration significantly influences the bioavailability and, consequently, the required dosage of your indole compound. The choice of route should be guided by the compound's physicochemical properties and the intended clinical application.

  • Oral (PO): This is a common and convenient route. However, the bioavailability of indole compounds administered orally can be variable due to factors like first-pass metabolism in the liver and poor solubility.[9] For example, a study on indole-3-carbinol (I3C) showed that oral delivery resulted in higher brain and cerebrospinal fluid penetration of its active metabolite compared to intravenous administration.[10] Dosage adjustments may be necessary based on the compound's oral bioavailability.

  • Intravenous (IV): IV administration ensures 100% bioavailability, providing a direct measure of the compound's effect once it reaches the systemic circulation. This route is often used in initial pharmacokinetic studies to determine parameters like clearance and volume of distribution.[3][9]

  • Intraperitoneal (IP): IP injection is frequently used in rodent studies as it allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism to a large extent.

  • Subcutaneous (SC) and Intramuscular (IM): These routes can provide a slower and more sustained release of the compound compared to IV or IP, which may be desirable for maintaining therapeutic concentrations over a longer period.

The dosage will generally be lowest for the IV route and may need to be significantly higher for the oral route to achieve similar systemic exposure.

Q3: My indole compound shows poor oral bioavailability. What are some strategies to improve it?

A3: Poor oral bioavailability is a frequent challenge with indole-based compounds, often due to low aqueous solubility or extensive first-pass metabolism.[11] Here are some formulation strategies to consider:

  • Vehicle Optimization: Experiment with different vehicle formulations. Common choices include aqueous solutions with co-solvents (e.g., DMSO, ethanol, polyethylene glycol), suspensions in vehicles like carboxymethylcellulose (CMC), or lipid-based formulations for lipophilic compounds.

  • Salt Formation: If your indole compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.

  • Nanotechnology Formulations: Encapsulating the indole compound in nanoparticles, liposomes, or other drug delivery systems can protect it from degradation in the gastrointestinal tract, enhance its absorption, and potentially reduce its toxicity.[12]

  • Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted into the active form in vivo. This strategy can be used to improve solubility, permeability, and metabolic stability.

Troubleshooting Guide

Problem: Unexpected Toxicity or Adverse Events Observed

Symptom: Animals exhibit signs of distress such as weight loss, lethargy, ruffled fur, or abnormal behavior after compound administration.

Possible Causes & Solutions:

  • Dose is too high: The administered dose may be exceeding the MTD.

    • Solution: Immediately reduce the dose in subsequent cohorts. Conduct a formal dose-range finding study to establish the MTD.[5][13] This typically involves administering single, escalating doses to different groups of animals and observing them for a set period.[5][6]

  • Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing the adverse effects.

    • Solution: Administer a vehicle-only control group to differentiate between compound- and vehicle-related toxicity. If the vehicle is the issue, explore alternative, less toxic vehicles.

  • Metabolite-Induced Toxicity: A metabolite of your indole compound, rather than the parent compound itself, could be responsible for the toxicity.

    • Solution: Conduct a metabolite identification study to understand the metabolic profile of your compound. In silico tools can also predict potential metabolites and their toxicity.[14][15]

  • Target-Related Toxicity: The observed toxicity may be an on-target effect, meaning it is a direct consequence of the compound's mechanism of action.

    • Solution: This is more complex to address. It may require medicinal chemistry efforts to design analogs with a better therapeutic index (the ratio of the toxic dose to the therapeutic dose).

Problem: Lack of Efficacy at a Seemingly Appropriate Dose

Symptom: No significant therapeutic effect is observed even at doses that were predicted to be effective based on in vitro data or literature on similar compounds.

Possible Causes & Solutions:

  • Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue in sufficient concentrations or for a long enough duration.

    • Solution: Conduct a PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), half-life (t₁/₂), and AUC (area under the curve).[9][16] This will reveal if the compound is being rapidly cleared or poorly absorbed.

  • High Plasma Protein Binding: The compound may be extensively binding to plasma proteins, leaving only a small, unbound fraction available to exert its therapeutic effect.[14]

    • Solution: Measure the plasma protein binding of your compound. If it is very high, you may need to increase the dose to achieve a therapeutically relevant concentration of the free drug.

  • Ineffective Route of Administration: The chosen route may not be optimal for your compound.

    • Solution: As discussed in FAQ Q2, consider alternative routes of administration. A pilot study comparing different routes can help identify the most effective one.

  • Metabolic Instability: The compound may be rapidly metabolized into inactive forms.

    • Solution: In vitro metabolic stability assays using liver microsomes can provide insights into the compound's susceptibility to metabolism.[17] If metabolic instability is confirmed, medicinal chemistry efforts may be needed to design more stable analogs.

Experimental Protocols

Protocol 1: Dose-Range Finding (MTD Determination) Study

Objective: To determine the maximum tolerated dose (MTD) of an indole compound.

Materials:

  • Test indole compound

  • Appropriate vehicle

  • Animal model (e.g., mice or rats)

  • Standard laboratory equipment for dosing and observation

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 4-5 groups) and a vehicle control group. A typical group size is 3-5 animals of each sex.

  • Dose Selection: Select a starting dose based on in vitro data and literature. Subsequent doses should be escalated in a geometric progression (e.g., 2-fold or 3-fold increments).

  • Administration: Administer a single dose of the compound or vehicle via the intended route of administration.

  • Observation: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dose) and then daily for up to 14 days. Record observations such as changes in appearance, behavior, and body weight.

  • Endpoint: The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce any overt signs of toxicity or mortality.

Protocol 2: Basic Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of an indole compound after a single dose.

Materials:

  • Test indole compound

  • Appropriate vehicle

  • Cannulated animal model (if serial blood sampling is required)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use animals of a single sex and a tight weight range. If using cannulated animals, allow them to recover from surgery before the study.

  • Dose Administration: Administer a single, known dose of the compound via the chosen route (e.g., IV or PO).

  • Blood Sampling: Collect blood samples at predetermined time points. For an IV dose, typical time points might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For an oral dose, time points might be 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the indole compound in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration versus time data. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t₁/₂, AUC, clearance, and volume of distribution.[9][16]

Visualizations

Dose-Response Relationship

Dose_Response cluster_0 Dose Escalation cluster_1 Observed Effect Dose_1 Low Dose Effect_1 No or Low Efficacy Dose_1->Effect_1 Sub-therapeutic Dose_2 Medium Dose Effect_2 Therapeutic Window (Efficacy without Toxicity) Dose_2->Effect_2 Optimal Dose_3 High Dose Effect_3 Toxicity (Adverse Effects) Dose_3->Effect_3 Supra-therapeutic

Caption: Idealized dose-response curve for an indole compound.

Workflow for a Dose-Ranging Study

Dose_Ranging_Workflow Start Start: In Vitro Data & Literature Review Acute_Tox Acute Toxicity Study (Determine MTD) Start->Acute_Tox Dose_Selection Select Dose Range for Efficacy Study Acute_Tox->Dose_Selection Efficacy_Study Conduct Dose-Response Efficacy Study Dose_Selection->Efficacy_Study PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Analysis Toxicity_Observed Toxicity Observed? PK_PD_Analysis->Toxicity_Observed Optimal_Dose Identify Optimal Dose Toxicity_Observed->Optimal_Dose No Re-evaluate_Dose Re-evaluate Dose Range Toxicity_Observed->Re-evaluate_Dose Yes Re-evaluate_Dose->Dose_Selection

Caption: A typical workflow for a dose-ranging study.

References

  • A Comparative Guide to the In-Vivo Efficacy of Bioactive Indole Derivatives - Benchchem. (n.d.).
  • Chen, Y., et al. (2021). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers in Pharmacology, 12, 649714. Retrieved from [Link]

  • National Toxicology Program. (2010). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice (Gavage Studies). NTP TR 543. Retrieved from [Link]

  • Baeck, S. K., et al. (2023). Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. Pharmaceuticals, 16(7), 964. Retrieved from [Link]

  • Al-Malki, J., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2270. Retrieved from [Link]

  • Sonne, K., et al. (2008). Pharmacokinetics of sertindole and its metabolite dehydrosertindole in rats and characterization of their comparative pharmacodynamics based on in vivo D2 receptor occupancy and behavioural conditioned avoidance response. Journal of Psychopharmacology, 22(6), 634-643. Retrieved from [Link]

  • do Nascimento, G. G., et al. (2021). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules, 26(11), 3371. Retrieved from [Link]

  • Zhao, Y. L., et al. (2021). Acute and Sub-chronic Toxicity of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br. in Beagle Dogs. Drug and Chemical Toxicology, 44(6), 614-623. Retrieved from [Link]

  • Kim, J., et al. (2025). Development and Evaluation of Indole-Based Phospholipase D Inhibitors for Lung Cancer Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Carbone, A., et al. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Molecules, 26(16), 4997. Retrieved from [Link]

  • Ramakrishna, K., et al. (2022). Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury. European Journal of Drug Metabolism and Pharmacokinetics, 47(4), 593-605. Retrieved from [Link]

  • Wang, Y., et al. (2018). Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. Journal of Medicinal Chemistry, 61(15), 6581-6595. Retrieved from [Link]

  • Green, A. M., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 97, 105797. Retrieved from [Link]

  • Al-Malki, J., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Cancers, 16(10), 1845. Retrieved from [Link]

  • Al-Malki, J., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(13), 5183. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Frontiers in Pharmacology, 13, 864999. Retrieved from [Link]

  • Zhao, Y. L., et al. (2020). Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. Evidence-Based Complementary and Alternative Medicine, 2020, 9463701. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Retrieved from [Link]

  • Al-Malki, J., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2270. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, In vivo Biological Assessment and Molecular Docking Study of some newer Indole Derivatives as COX 1/2 Inhibitors. Retrieved from [Link]

  • bioRxiv. (2025). A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]

  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

  • Al-Malki, J., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Molecules, 30(15), 1-15. Retrieved from [Link] [Note: This is a placeholder citation as the full details are not available.]

  • InterBioTox. (n.d.). In vivo Toxicology. Retrieved from [Link]

  • Current Topics in Medicinal Chemistry. (2021). Indole Alkaloids, Synthetic Dimers and Hybrids with Potential In Vivo Anticancer Activity. Current Topics in Medicinal Chemistry, 21(5), 377-403. Retrieved from [Link]

  • Scientific Reports. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports, 11(1), 6245. Retrieved from [Link]

  • bioRxiv. (2025). A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. Retrieved from [Link]

  • Consensus. (n.d.). What are the optimal types and doses of indole compounds for preventing metabolic disease?. Retrieved from [Link]

  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. Retrieved from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2018). RSC Advances, 8(54), 30784-30805. Retrieved from [Link]

  • MDPI. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Retrieved from [Link]

  • ScienceDaily. (2025). Scientists crack indole's toughest bond with copper, unlocking new medicines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]

  • Clewell, H. J., et al. (2003). Assessing the dose-dependency of allometric scaling performance using physiologically based pharmacokinetic modeling. Regulatory Toxicology and Pharmacology, 38(3), 309-324. Retrieved from [Link]

  • University of Helsinki. (n.d.). Prediction of human pharmacokinetic parameters for compound A with. Retrieved from [Link]

  • Molecules. (2022). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Molecules, 27(15), 4945. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 963-978. Retrieved from [Link]

  • MDPI. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Retrieved from [Link]

  • van der Walt, J. S., et al. (2021). All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. Clinical Pharmacokinetics, 60(8), 971-987. Retrieved from [Link]

  • ResearchGate. (n.d.). The application of allometric scaling principles to predict pharmacokinetic parameters across species. Retrieved from [Link]

  • YouTube. (2024). Feature of the Week #175: Allometric scaling using fixed exponents. Retrieved from [Link] [Note: This is a placeholder URL as the actual video ID is not available.]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, experience-driven framework for validating the biological activity of the nov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, experience-driven framework for validating the biological activity of the novel compound, 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid. My approach is rooted in years of practical experience in preclinical drug discovery, emphasizing not just the "how" but the critical "why" behind each experimental choice. Our goal is to build a robust data package that stands up to scientific scrutiny, comparing our novel compound's performance against established alternatives with clarity and precision.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, renowned for its wide array of biological activities.[1][2] Derivatives of indole-2-carboxylic acid, in particular, have shown significant promise in diverse therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3] Notably, this scaffold has been successfully exploited in the development of potent inhibitors for various enzymes and receptors. A key example is the class of HIV-1 integrase strand transfer inhibitors (INSTIs), where the indole-2-carboxylic acid core acts as a critical pharmacophore, chelating magnesium ions in the enzyme's active site.[4][5][6][7]

Given this precedent, our investigation into the biological activity of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid will hypothesize its potential as an HIV-1 integrase inhibitor. This focused approach allows for a structured and comparative validation process against known standards in the field.

Experimental Validation Workflow: A Phased Approach

A logical, phased approach to validation is paramount. We will progress from broad, high-throughput screening to more specific and mechanistically informative assays. This workflow ensures that resources are used efficiently and that a comprehensive understanding of the compound's activity is developed.

G cluster_0 Phase 1: Initial Screening cluster_2 Phase 3: Selectivity & Off-Target Effects A Primary Biochemical Assay: High-Throughput Screening (HTS) (IC50 Determination) B Cell-Based Antiviral Assay (EC50 Determination) A->B Confirmation of In Vitro Activity C Cytotoxicity Assay (CC50 Determination) B->C D Selectivity Profiling: Counter-Screening Against Related Enzymes B->D Confirmed Cellular Efficacy

Caption: A phased experimental workflow for validating the biological activity of a novel compound.

Phase 1: Primary Biochemical Assay - HIV-1 Integrase Inhibition

Our initial step is to determine if 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid directly interacts with and inhibits our primary target, HIV-1 integrase. A cell-free biochemical assay is the most direct method to assess this.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the strand transfer step of HIV-1 integration, a critical process for viral replication. The rationale for choosing HTRF is its high sensitivity, low background, and amenability to high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Recombinant HIV-1 Integrase enzyme.

    • Donor DNA (long terminal repeat - LTR) labeled with a biotin tag.

    • Target DNA labeled with a digoxigenin (DIG) tag.

    • Europium cryptate-labeled anti-DIG antibody (fluorescence donor).

    • XL665-labeled streptavidin (fluorescence acceptor).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid in 100% DMSO.

    • Create a serial dilution series of the test compound and comparator compounds (e.g., Raltegravir, Elvitegravir) in assay buffer.

  • Assay Execution:

    • In a 384-well plate, add the test compound/comparator at various concentrations.

    • Add the HIV-1 integrase enzyme and the donor LTR DNA. Incubate to allow for the formation of the enzyme-DNA complex.

    • Initiate the strand transfer reaction by adding the target DNA.

    • Incubate to allow for the integration of the donor DNA into the target DNA.

    • Stop the reaction and add the HTRF detection reagents (Europium-anti-DIG and XL665-streptavidin).

    • Incubate to allow for the binding of the detection reagents to the integrated DNA product.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.

    • Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration.

    • Determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited) using a non-linear regression analysis.

Comparative Data and Interpretation

The performance of our test compound will be compared against established HIV-1 integrase inhibitors.

CompoundTargetPredicted IC50 (nM)
1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid HIV-1 Integrase To be determined
Raltegravir (Comparator 1)HIV-1 Integrase~5
Elvitegravir (Comparator 2)HIV-1 Integrase~7
Inactive Indole Derivative (Negative Control)HIV-1 Integrase>10,000

A potent IC50 value for our test compound, ideally in the low nanomolar range and comparable to the standards, would provide strong evidence for its direct inhibition of HIV-1 integrase.

Phase 2: Cellular Activity and Cytotoxicity Assessment

Demonstrating activity in a biochemical assay is a crucial first step, but it is essential to confirm that the compound is also active in a more biologically relevant cellular context. We also need to ensure that the observed antiviral activity is not due to general toxicity to the host cells.

Experimental Protocol: Cell-Based Antiviral Assay

This assay measures the ability of the compound to inhibit HIV-1 replication in a human T-cell line.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a susceptible human T-cell line (e.g., MT-4 cells) in appropriate media.

  • Infection and Treatment:

    • Seed the cells in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of the test compound and comparators.

    • Infect the cells with a known amount of HIV-1.

    • Incubate for a period that allows for multiple rounds of viral replication.

  • Quantification of Viral Replication:

    • Measure a marker of viral replication, such as p24 antigen levels in the cell supernatant, using an ELISA-based method.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each compound concentration.

    • Determine the EC50 value (the concentration at which 50% of viral replication is inhibited).

Experimental Protocol: Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to assess the compound's toxicity to the host cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the same T-cell line used in the antiviral assay.

    • Treat the cells with the same serial dilutions of the test compound and comparators, but without viral infection.

  • Viability Assessment:

    • After the same incubation period as the antiviral assay, assess cell viability using a standard method such as the MTT assay.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration.

    • Determine the CC50 value (the concentration at which 50% of cell viability is lost).

Comparative Data and Interpretation

The therapeutic index (TI) is a critical parameter derived from these two assays, calculated as CC50 / EC50. A high TI indicates that the compound is effective at concentrations well below those that are toxic to the host cells.

CompoundPredicted EC50 (nM)Predicted CC50 (µM)Predicted Therapeutic Index (TI)
1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid To be determined To be determined To be determined
Raltegravir (Comparator 1)~20>50>2500
Elvitegravir (Comparator 2)~15>50>3333

A potent EC50 and a high CC50, resulting in a large therapeutic index, are desirable outcomes for our test compound.

Phase 3: Selectivity Profiling

To ensure that our compound's activity is specific to the intended target, we must perform counter-screening against related enzymes. This is a critical step in de-risking the compound for potential off-target effects.

G cluster_0 Primary Target cluster_1 Off-Targets (Counter-Screening) A HIV-1 Integrase B Human DNA Polymerase C HIV-1 Reverse Transcriptase D Other Cellular Kinases

Caption: Selectivity profiling of the test compound against related off-targets.

Experimental Protocol: Counter-Screening Assays

The choice of counter-screening targets should be logical. For an HIV-1 integrase inhibitor, it is prudent to test against other enzymes involved in nucleic acid metabolism.

Step-by-Step Methodology:

  • Select Counter-Screening Targets:

    • Human DNA Polymerase (to assess potential for host DNA synthesis inhibition).

    • HIV-1 Reverse Transcriptase (another key HIV enzyme).

    • A panel of representative cellular kinases (to assess broader off-target kinase inhibition).

  • Assay Execution:

    • Utilize established biochemical or cell-based assays for each of the selected off-targets.

    • Test 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid at a high concentration (e.g., 10 µM) in these assays.

  • Data Analysis:

    • Determine the percentage of inhibition at the tested concentration. If significant inhibition is observed, a full dose-response curve and IC50 determination should be performed.

Interpretation of Selectivity Data

Ideally, our test compound will show potent activity against HIV-1 integrase with minimal to no activity against the off-targets. A selectivity ratio of at least 100-fold (IC50 for off-target / IC50 for primary target) is generally considered a good starting point for a promising drug candidate.

Conclusion and Future Directions

This guide has outlined a rigorous and scientifically sound workflow for the initial validation of the biological activity of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid, with a focus on its potential as an HIV-1 integrase inhibitor. By systematically progressing through biochemical, cellular, and selectivity assays, and by continually comparing our data against established standards, we can build a compelling case for the compound's therapeutic potential.

Positive outcomes from this validation cascade would warrant further investigation, including mechanism of action studies, resistance profiling, and in vivo efficacy and safety studies. The indole-2-carboxylic acid scaffold continues to be a fertile ground for drug discovery, and a methodical approach to validation is key to unlocking its full potential.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3163396, 6-Methyl-1H-indole-2-carboxylic acid. Retrieved from [Link].

  • Patani, George A.; LaVoie, Edmond J. (1996). "Bioisosterism: A Rational Approach in Drug Design". Chemical Reviews. 96 (8): 3147–3176. doi:10.1021/cr950066q.
  • MDPI (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link].

  • RSC Publishing (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link].

  • MDPI (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link].

  • PubMed (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link].

  • Google Patents (1993). WO1993021153A1 - Indole-2-carboxylic acid derivatives.
  • NIH (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link].

  • Der Pharma Chemica (2014). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link].

  • NIH (2011). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Retrieved from [Link].

  • ResearchGate (2023). Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase. Retrieved from [Link].

  • MDPI (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link].

  • PubMed Central (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link].

Sources

Comparative

A Comparative Analysis of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid and its Analogs as Potential Antiviral Agents

Introduction The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the development of therapeutic agents targeting diverse pathologies, including cancer, inflammation, and infectious diseases.[1][2] Within this broad class, derivatives of indole-2-carboxylic acid have emerged as a particularly fruitful area of investigation, demonstrating significant potential as inhibitors of critical viral enzymes.[3][4][5][6]

This guide presents a comparative analysis focusing on the therapeutic potential of a novel scaffold, 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (hereafter referred to as Compound X ), within the context of antiviral drug discovery. While specific biological data for Compound X is not yet extensively published, its structural features—namely the N1-methylation, the C6-isopropyl substitution, and the C2-carboxylic acid moiety—provide a compelling basis for comparison against established indole-2-carboxylic acid derivatives.

This analysis will focus on comparing Compound X to a series of potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication.[6][7][8] By examining the structure-activity relationships (SAR) of these documented inhibitors, we can extrapolate the potential role of the distinct substitutions on Compound X and propose experimental workflows to validate its activity. The objective is to provide researchers and drug development professionals with a detailed, data-supported framework for evaluating this and similar indole scaffolds as next-generation antiviral candidates.

Comparator Selection and Rationale

To establish a robust basis for comparison, we have selected two representative indole-2-carboxylic acid derivatives, Compound 7q and Compound 7r , which have been identified as potent palm site inhibitors of HCV NS5B polymerase.[6] These compounds were chosen due to the availability of high-quality enzymatic and cell-based activity data, and their structural similarity to Compound X, which allows for a meaningful discussion of structure-activity relationships.

  • Compound X: 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

  • Compound 7q: An indole-2-carboxylic acid derivative with a C3 heterocyclic moiety and other substitutions, demonstrating potent NS5B inhibition.[6]

  • Compound 7r: A close analog of 7q with even greater potency in cell-based replicon assays.[6]

The core hypothesis is that the C2-carboxylic acid is a key pharmacophore for interacting with the target enzyme, a feature shared by all three compounds. The key differentiators—the N1-methyl and C6-isopropyl groups of Compound X versus the specific substitutions on Compounds 7q and 7r—will be the focus of our comparative analysis.

Comparative Physicochemical and Biological Profile

A molecule's therapeutic potential is governed by a combination of its physicochemical properties, which influence pharmacokinetics, and its biological activity against the intended target. The following tables summarize the known or predicted properties of our compounds of interest.

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Calculated LogP
Compound X C₁₃H₁₅NO₂ 217.26 ~3.5 (Predicted)
Compound 7q C₂₄H₂₃FN₄O₄S 498.53 Data not published

| Compound 7r | C₂₄H₂₄N₄O₅S | 496.54 | Data not published |

Note: LogP for Compound X is an estimation based on its structure. Published data for 7q and 7r are not available.

Table 2: Comparative Biological Activity against HCV NS5B

Compound Target NS5B Enzymatic Assay IC₅₀ (µM) HCV Replicon Assay EC₅₀ (µM)
Compound X HCV NS5B Data not available Data not available
Compound 7q HCV NS5B 0.032 1.4

| Compound 7r | HCV NS5B | 0.017 | 0.3 |

Data for Compounds 7q and 7r sourced from Bioorganic & Medicinal Chemistry Letters, 2011.[6]

The data clearly establishes Compounds 7q and 7r as highly potent inhibitors of HCV NS5B.[6] Compound 7r, in particular, shows excellent sub-micromolar activity in both the enzymatic and the cell-based replicon assays, indicating good cell permeability and effectiveness in a biological context.[6] The primary goal of an initial research program on Compound X would be to determine if it exhibits any activity in these same assays.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The indole-2-carboxylic acid scaffold is known to act as a metal-chelating pharmacophore in various enzymes.[3][4][9] In enzymes like HIV-1 integrase and potentially HCV NS5B polymerase, the carboxylate group can coordinate with divalent metal ions (e.g., Mg²⁺) in the active site, which is crucial for inhibitor binding and enzymatic inhibition.[3][4][9]

SAR_Comparison cluster_Core Indole-2-Carboxylic Acid Core cluster_X Compound X cluster_7r Compound 7r (Potent Inhibitor) Core Common Scaffold (C2-Carboxylic Acid for Metal Chelation) N1_Me N1-Methyl: - Blocks H-bond donation - Increases lipophilicity Core->N1_Me Compound X Subs C6_iPr C6-Isopropyl: - Bulky, lipophilic group - Potential hydrophobic pocket interaction Core->C6_iPr Compound X Subs C3_Het C3-Heterocycle: - Forms bidentate H-bonds with protein backbone Core->C3_Het Compound 7r Subs C5_Sub C5/C6 Substituents: - Fine-tunes solubility and potency Core->C5_Sub Compound 7r Subs

Caption: Key structural differences between Compound X and the potent inhibitor Compound 7r.

Analysis of Substitutions:

  • N1-Position: Compound X features a methyl group at the N1 position. This modification blocks the hydrogen bond donating capability of the indole nitrogen and increases the overall lipophilicity of the molecule. In many indole-based inhibitors, this position is crucial. For HCV NS5B inhibitors, N-alkylation can sometimes be detrimental if the N-H proton is involved in a key hydrogen bond with the enzyme. However, it can also be beneficial by forcing the inhibitor into a more favorable binding conformation or by increasing cell permeability.

  • C6-Position: The isopropyl group at the C6 position of Compound X is a bulky, lipophilic substituent. Structure-activity relationship studies on similar indole derivatives have shown that substitutions at the C5 and C6 positions can significantly impact potency.[4][9] This group could potentially interact with a hydrophobic pocket within the NS5B enzyme, contributing to binding affinity. The optimal size and nature of this substituent are critical for achieving high potency.

  • C3-Position (Comparator Compounds): A key feature of the highly potent comparators, 7q and 7r, is the presence of a novel heterocyclic moiety at the C3-position. This group was specifically designed to form a bidentate hydrogen bond interaction with the protein backbone of NS5B, significantly enhancing binding affinity.[6] Compound X lacks a substituent at this position, which represents the most significant structural difference and a likely reason for any observed disparity in potency.

Proposed Experimental Workflows

To evaluate the potential of Compound X as an antiviral agent, a systematic, multi-step experimental approach is required. The protocols must be designed to provide clear, reproducible data, allowing for a direct comparison with the benchmark compounds.

Workflow 1: HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant NS5B polymerase.

NS5B_Assay_Workflow A 1. Compound Preparation - Serially dilute Compound X in DMSO - Prepare controls (DMSO vehicle, known inhibitor) C 3. Incubation - Add diluted compounds to reaction mix - Incubate at 30°C for 2 hours A->C Add to reaction B 2. Reaction Mix - Prepare buffer with recombinant NS5B, RNA template, and NTPs (spiked with ³³P-UTP) B->C Pre-warm D 4. Quenching & Precipitation - Stop reaction with EDTA - Precipitate newly synthesized RNA with TCA C->D E 5. Detection - Filter precipitate onto filtermat - Measure incorporated ³³P signal via scintillation counting D->E F 6. Data Analysis - Normalize data to controls - Calculate IC₅₀ value using non-linear regression E->F

Caption: Experimental workflow for the NS5B enzymatic inhibition assay.

Protocol Details:

  • Compound Plating: Serially dilute Compound X, Compound 7r (as a positive control), and DMSO (vehicle control) in a 96-well plate.

  • Enzyme Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and KCl. Add recombinant HCV NS5B polymerase (genotype 1b) and a biotinylated RNA template.

  • Initiation and Incubation: Initiate the reaction by adding a nucleotide mix containing ATP, CTP, GTP, and UTP, with a portion of the UTP being radiolabeled ([³³P]-UTP).

  • Reaction Quenching: After a 2-hour incubation at 30°C, stop the reaction by adding a solution of EDTA.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated template and any newly synthesized, radiolabeled RNA. Wash away unincorporated nucleotides.

  • Data Analysis: Measure the incorporated radioactivity using a scintillation counter. The signal is proportional to enzyme activity. Calculate the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Rationale for Method Choice: This radioactivity-based filter binding assay is a gold-standard method for quantifying polymerase activity. It is highly sensitive and directly measures the enzymatic process of RNA synthesis, providing unambiguous data on direct inhibition.

Workflow 2: HCV Replicon Cell-Based Assay

This assay measures the ability of a compound to inhibit viral RNA replication within human liver cells, providing crucial data on cell permeability, metabolic stability, and activity in a biological context.

Protocol Details:

  • Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) into 96-well plates. The replicon should contain a reporter gene, such as Luciferase.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of Compound X and the positive control (Compound 7r).

  • Incubation: Incubate the treated cells for 72 hours to allow for multiple rounds of viral replication.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. Luciferase expression is directly proportional to the level of HCV RNA replication.

  • Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to measure the effect of the compounds on host cell viability.

  • Data Analysis: Calculate the EC₅₀ (50% effective concentration for inhibiting replication) and CC₅₀ (50% cytotoxic concentration). The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical measure of the compound's therapeutic window.

Conclusion and Future Perspectives

This guide establishes a framework for evaluating 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (Compound X) in the context of potent indole-based HCV NS5B inhibitors. While the benchmark compounds 7q and 7r demonstrate high potency derived from specific, engineered interactions at the C3 position, the novel substitutions on Compound X at the N1 and C6 positions warrant empirical investigation.[6]

The proposed experimental workflows provide a clear path to generating the necessary enzymatic and cell-based data to determine if Compound X possesses antiviral activity. Should initial screening prove promising, future work should focus on two key areas:

  • Mechanism of Action Studies: Confirming that the target is indeed NS5B polymerase through methods like resistance mutation mapping.

  • Structure-Based Optimization: Synthesizing analogs of Compound X, particularly with substitutions at the C3 position, to probe for interactions similar to those that confer high potency to compounds like 7r.

The indole-2-carboxylic acid scaffold remains a highly promising starting point for the development of novel antiviral agents.[4][5][6] Systematic evaluation of novel derivatives like Compound X is essential for expanding the chemical space and identifying new leads to combat viral diseases.

References

  • Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Kaushik, N., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Available at: [Link]

  • Tsyshkova, E. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Journal of Influenza and Acute Respiratory Infections. Available at: [Link]

  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]

  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). 6-Methyl-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Anilkumar, G. N., et al. (2011). I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles. PubMed. Available at: [Link]

  • Lim, H. J., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. Available at: [Link]

  • Lee, K., et al. (2016). The discovery of indole derivatives as novel hepatitis C virus inhibitors. PubMed. Available at: [Link]

  • Lee, K., et al. (2014). Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines. PubMed. Available at: [Link]

  • Summa, V., et al. (2008). Discovery of Pyrano[3,4-b]indoles as Potent and Selective HCV NS5B Polymerase Inhibitors. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). NS5B inhibitor. Wikipedia. Available at: [Link]

  • Lee, K., et al. (2014). Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines. SciSpace. Available at: [Link]

  • Gochin, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. Available at: [Link]

  • Chen, Y., et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS One. Available at: [Link]

  • B. Mathew, et al. (2014). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

  • Lee, K., et al. (2014). Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors. PubMed. Available at: [Link]

  • El-Gazzar, M., et al. (2018). A Novel Small Molecule Inhibits Hepatitis C Virus Propagation in Cell Culture. Microbiology Spectrum. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2026). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]

  • Nguyen, T. T. T., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid Experimental Results

Introduction: The Imperative of Rigor in Early-Stage Drug Discovery In the landscape of drug development, the initial excitement surrounding a novel chemical entity is invariably tempered by the rigorous process of valid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigor in Early-Stage Drug Discovery

In the landscape of drug development, the initial excitement surrounding a novel chemical entity is invariably tempered by the rigorous process of validation. A promising hit from a high-throughput screen is merely the opening chapter of a long and exacting story. The narrative that follows—one of mechanism of action, specificity, and potency—must be built on a foundation of irrefutable, reproducible data. The failure to establish this foundation is a primary contributor to the "reproducibility crisis" that results in the costly and time-consuming failure of drug candidates in later preclinical and clinical stages.[1][2][3]

This guide focuses on a hypothetical novel compound, 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (hereafter referred to as Cmpd-X). While no specific biological activity has been published for Cmpd-X, its core structure belongs to the indole-2-carboxylic acid class. This chemical family is a privileged scaffold in medicinal chemistry, with derivatives showing a range of activities, including the inhibition of HIV-1 integrase, antagonism of the NMDA receptor, and potential anticancer properties.[4][5][6][7]

Recent studies have specifically highlighted indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[6][8][9] This mechanism relies on the chelation of two magnesium ions within the enzyme's active site, a well-defined interaction that provides a clear hypothesis for testing.[6][8]

Therefore, this guide will use the investigation of Cmpd-X as a potential HIV-1 integrase inhibitor to illustrate a robust, multi-faceted cross-validation strategy. We will compare its hypothetical performance against a known INSTI, Raltegravir , to provide a benchmark for activity. The principles and workflows detailed herein are designed to be broadly applicable for researchers, scientists, and drug development professionals seeking to build a self-validating and trustworthy data package for any novel compound.

The Cross-Validation Workflow: An Overview

A credible validation strategy does not rely on a single assay. Instead, it employs a cascade of experiments that progress from simplified biochemical systems to more complex cellular models. The goal is to use orthogonal assays—those that measure the same biological endpoint through different physical principles—to build a consistent and compelling case for the compound's mechanism of action.[10][11][12][13]

Our approach for Cmpd-X follows a logical progression designed to eliminate artifacts and confirm on-target activity.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A Primary Assay: Strand Transfer Inhibition (FRET-based) B Orthogonal Assay: Thermal Shift Assay (TSA) (Direct Target Engagement) A->B Confirms direct binding C On-Target Assay: Single-Cycle HIV-1 Infection Assay B->C Translates to cellular context D Counter Screen: General Cytotoxicity Assay (e.g., MTS/XTT) C->D Assesses therapeutic window E Validated Hit D->E Confidence in Mechanism

Caption: A logical workflow for validating a novel HIV-1 integrase inhibitor.

Part 1: Biochemical Characterization - Is the Target Interaction Real and Direct?

The first step is to determine if Cmpd-X can inhibit the enzymatic activity of purified HIV-1 integrase in a controlled, in vitro environment.

Experiment 1: Primary Screen - HIV-1 Integrase Strand Transfer FRET Assay

Causality: This assay directly measures the catalytic step targeted by INSTIs: the integration of viral DNA into a target DNA sequence. A Förster Resonance Energy Transfer (FRET) design provides a sensitive, high-throughput method to quantify inhibition.

Detailed Protocol:

  • Reagents: Recombinant HIV-1 Integrase, donor-labeled (e.g., Cy3) viral DNA oligonucleotide, acceptor-labeled (e.g., Cy5) target DNA oligonucleotide, assay buffer (containing MgCl₂).

  • Plate Setup: In a 384-well plate, add 5 µL of assay buffer.

  • Compound Preparation: Perform a serial dilution of Cmpd-X and the comparator, Raltegravir (e.g., from 100 µM to 1 nM). Add 100 nL of compound solution to appropriate wells. Include DMSO-only wells as a negative control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

  • Enzyme Addition: Add 5 µL of HIV-1 integrase solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

  • Substrate Addition: Add 10 µL of the mixed DNA substrate solution to initiate the reaction.

  • Incubation & Readout: Incubate for 60 minutes at 37°C. Read the plate on a FRET-capable plate reader, measuring emission at both donor and acceptor wavelengths.

  • Data Analysis: Calculate the FRET ratio. Normalize the data to controls and fit a dose-response curve to determine the IC₅₀ value for each compound.

Experiment 2: Orthogonal Validation - Thermal Shift Assay (TSA)

Causality: An IC₅₀ value from a functional assay doesn't prove direct binding. The compound could be an assay artifact (e.g., aggregator, fluorescent quencher). A TSA, or Differential Scanning Fluorimetry (DSF), provides orthogonal evidence by measuring changes in protein thermal stability upon ligand binding.[10] A positive result strongly indicates a direct, physical interaction.

Detailed Protocol:

  • Reagents: Recombinant HIV-1 Integrase, SYPRO Orange dye, protein buffer.

  • Plate Setup: In a 96-well qPCR plate, prepare reactions containing a fixed concentration of integrase and SYPRO Orange dye.

  • Compound Addition: Add Cmpd-X or Raltegravir across a range of concentrations. Include a DMSO control.

  • Thermal Denaturation: Place the plate in a qPCR instrument programmed with a thermal ramp (e.g., from 25°C to 95°C, increasing by 0.5°C per minute).

  • Data Acquisition: Monitor the fluorescence of SYPRO Orange as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition. Calculate the change in melting temperature (ΔTm) induced by the compound. A significant positive ΔTm indicates stabilization and direct binding.

Hypothetical Data Summary: Biochemical Assays
CompoundStrand Transfer IC₅₀ (nM)Thermal Shift ΔTm (°C @ 10 µM)Interpretation
Cmpd-X 45.2 ± 5.1+ 4.8Potent inhibitor with strong evidence of direct target engagement.
Raltegravir 8.5 ± 1.3+ 6.2Benchmark; confirms assay validity. Potent and direct binder.
Compound Y (Artifact) 150.7 ± 20.3+ 0.1Appears active in primary assay but does not bind directly. Likely a false positive.

Part 2: Cellular Validation - Does the Compound Work in a Biological System?

Biochemical activity must translate to a cellular context to be meaningful. This stage assesses the compound's ability to cross cell membranes, engage its target in the cellular milieu, and inhibit viral replication without causing general toxicity.

Experiment 3: On-Target Cellular Assay - Single-Cycle HIV-1 Infection

Causality: This assay uses a replication-incompetent HIV-1 vector encoding a reporter gene (e.g., Luciferase or GFP) to infect target cells (e.g., HEK293T or TZM-bl cells). Inhibition of the reporter signal in a dose-dependent manner demonstrates that the compound can block a step in the viral lifecycle. When performed with a known integrase target, it provides strong evidence of on-target cellular activity.

G A Seed Target Cells (e.g., TZM-bl) B Pre-incubate cells with Cmpd-X or Raltegravir A->B C Infect with VSV-G pseudotyped HIV-1 Luciferase vector B->C D Incubate for 48 hours C->D E Lyse cells and add Luciferase substrate D->E F Measure Luminescence E->F

Caption: Workflow for a cell-based single-cycle HIV-1 infection assay.

Detailed Protocol:

  • Cell Plating: Seed TZM-bl cells in a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of Cmpd-X and Raltegravir in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 1-2 hours.

  • Infection: Add a pre-titered amount of HIV-1-Luciferase reporter virus to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Readout: Remove the medium. Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

  • Data Analysis: Normalize the luminescence data to DMSO-treated infected cells (0% inhibition) and uninfected cells (100% inhibition). Fit a dose-response curve to determine the EC₅₀ value.

Experiment 4: Counter Screen - Cellular Cytotoxicity Assay

Causality: It is critical to ensure that the observed reduction in viral replication is due to specific inhibition of integrase, not simply because the compound is killing the host cells. A cytotoxicity assay should be run in parallel on the same cell type used for the infection assay.

Detailed Protocol:

  • Cell Plating: Seed TZM-bl cells in a 96-well clear plate and incubate overnight.

  • Compound Treatment: Treat cells with the same serial dilutions of Cmpd-X and Raltegravir as in the antiviral assay.

  • Incubation: Incubate for 48 hours to match the duration of the infection assay.

  • Readout: Add a viability reagent such as MTS or XTT. These reagents are converted by metabolically active cells into a colored formazan product. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the data to DMSO-treated cells (100% viability). Fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Hypothetical Data Summary: Cellular Assays
CompoundHIV-1 Infection EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Interpretation
Cmpd-X 125.6 ± 15.8> 50> 398Excellent cellular potency with a wide therapeutic window.
Raltegravir 15.3 ± 2.9> 50> 3267Benchmark; confirms assay validity.
Compound Z (Toxic) 250.1 ± 30.50.52Activity in the infection assay is due to non-specific cytotoxicity.

Conclusion: Synthesizing a Trustworthy Data Package

Through this structured, multi-faceted approach, we have built a compelling, cross-validated case for Cmpd-X as a novel, direct-acting HIV-1 integrase inhibitor. The initial potent activity observed in the biochemical FRET assay (IC₅₀ ≈ 45 nM) was not an artifact, as confirmed by the direct binding evidence from the thermal shift assay (ΔTm = +4.8°C). Crucially, this biochemical activity translated into a cellular model, where Cmpd-X inhibited single-cycle viral infection with a potent EC₅₀ of ≈126 nM. The parallel cytotoxicity counter-screen demonstrated a selectivity index of over 398, confirming that the antiviral effect is specific and not due to general cell death.

This self-validating system of experiments, moving from a purified protein to a complex biological system and employing orthogonal methodologies, provides the high level of confidence required to advance a compound like Cmpd-X to the next stage of drug discovery. Adhering to this level of rigor and transparency is essential for overcoming the challenges of preclinical reproducibility and ultimately accelerating the development of new therapeutics.[1][14][15]

References

  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available at: [Link]

  • Krasikova, Y., et al. (2023). Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase. International Journal of Molecular Sciences. Available at: [Link]

  • Ransom, R. W., & Stec, N. L. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. European journal of pharmacology, 156(2), 261-4. Available at: [Link]

  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available at: [Link]

  • Gileadi, O., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific Reports, 9(1), 1. Available at: [Link]

  • Jiménez-Luna, J., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Scientific Reports. Available at: [Link]

  • Lorsch, J. R., et al. (2019). A Guide to Reproducibility in Preclinical Research. Academic Medicine, 94(1), 47-52. Available at: [Link]

  • PubChem. 6-Methyl-1H-indole-2-carboxylic acid. Available at: [Link]

  • Trilogy Writing & Consulting. (2020). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Available at: [Link]

  • AXXAM. From gene to validated and qualified hits. Available at: [Link]

  • Stallings, J. D., et al. (2025). The Use of Cross-Validation in the Analysis of Designed Experiments. arXiv. Available at: [Link]

  • National Institutes of Health. Principles and Guidelines for Reporting Preclinical Research. Available at: [Link]

  • Guney, E. (2018). Revisiting Cross-Validation of Drug Similarity Based Classifiers Using Paired Data. Genomics and Computational Biology, 4(1). Available at: [Link]

  • Lorsch, J. R., et al. (2018). A Guide to Reproducibility in Preclinical Research. ResearchGate. Available at: [Link]

  • Ardigen. Cross validation – a safeguard for machine learning models. Available at: [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Available at: [Link]

  • ResearchGate. Cross-validation approaches. Examples of the different.... Available at: [Link]

  • Culture Collections. Reproducibility in pre-clinical life science research. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available at: [Link]

Sources

Comparative

A Comparative Analysis of Indole-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals

The indole scaffold stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of bioactive compounds.[1][2] This bicyclic aromatic heterocycle is a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of bioactive compounds.[1][2] This bicyclic aromatic heterocycle is a privileged structure, capable of interacting with a wide array of biological targets with high affinity, making it a fertile ground for the development of potent and selective enzyme inhibitors.[1] This guide provides a comparative analysis of indole-based inhibitors targeting key enzyme families implicated in various pathologies, including kinases, histone deacetylases (HDACs), phosphodiesterases (PDEs), and cyclooxygenases (COX). We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for their evaluation.

The Enduring Significance of the Indole Scaffold

The indole nucleus is not only a common feature in numerous natural products and FDA-approved drugs but also offers a flexible framework for synthetic modification.[2][3][4] Its unique electronic properties and the ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, contribute to its success in binding to enzyme active sites.[1] The structural versatility of the indole ring allows for extensive derivatization at multiple positions, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of inhibitor candidates.[1]

I. Indole-Based Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The development of kinase inhibitors has revolutionized targeted therapy, and the indole scaffold has been instrumental in the design of numerous successful drugs.[6][7]

Mechanism of Action and Targeted Pathways

Indole-based kinase inhibitors predominantly act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the target kinase.[7] This prevents the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade. A key target for many indole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[8] Inhibition of VEGFR signaling can stifle tumor growth by cutting off its blood supply.[8]

The signaling cascade initiated by VEGF binding to its receptor, VEGFR-2, is multifaceted, involving the activation of several downstream pathways that promote endothelial cell proliferation, migration, and survival.[2][9][10]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLC-γ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival IndoleInhibitor Indole-Based Inhibitor IndoleInhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Comparative Performance of Indole-Based Kinase Inhibitors

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values indicate higher potency.

InhibitorTarget KinaseIC50 (nM)Reference(s)
Axitinib VEGFR10.1 - 1.2[11]
VEGFR20.2[11]
VEGFR30.1 - 0.3[11]
PDGFRβ1.6[11]
c-Kit1.7[11]
Pazopanib VEGFR110[11]
VEGFR230[11]
VEGFR347[11]
PDGFRα71[11]
PDGFRβ84[11]
c-Kit74 - 140[11]
Capmatinib c-Met0.13[12]
Peficitinib JAK30.71[13]
JAK13.9[13]
JAK25.0[13]
TYK24.8[13]
Experimental Protocol: In Vitro Kinase Activity Assay

The following is a representative protocol for determining the IC50 of an indole-based inhibitor against a target kinase.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) Start->PrepareReagents PlateSetup Plate Setup (Add Kinase, Inhibitor, and Substrate to Wells) PrepareReagents->PlateSetup Incubate Incubate (Allow Kinase Reaction to Proceed) PlateSetup->Incubate StopReaction Stop Reaction (e.g., Add Stop Solution) Incubate->StopReaction DetectSignal Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) StopReaction->DetectSignal DataAnalysis Data Analysis (Calculate % Inhibition and IC50) DetectSignal->DataAnalysis End End DataAnalysis->End HDAC_Inhibition_Pathway HDAC HDAC DeacetylatedHistones Deacetylated Histones HDAC->DeacetylatedHistones Deacetylates Hyperacetylation Histone Hyperacetylation Histones Acetylated Histones Chromatin Condensed Chromatin DeacetylatedHistones->Chromatin GeneSilencing Gene Silencing Chromatin->GeneSilencing IndoleHDACi Indole-Based HDACi IndoleHDACi->HDAC Inhibits OpenChromatin Open Chromatin Hyperacetylation->OpenChromatin GeneExpression Gene Expression (e.g., p21) OpenChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest & Apoptosis GeneExpression->CellCycleArrest

Caption: Mechanism of Action of Indole-Based HDAC Inhibitors.

Comparative Performance of Indole-Based HDAC Inhibitors
InhibitorTarget HDACIC50 (nM)Reference(s)
Compound 4o HDAC11.16[14]
HDAC62.30[14]
Compound 4k HDAC1115.20[14]
HDAC65.29[14]
Molecule I13 HDAC113.9[15]
HDAC312.1[15]
HDAC67.71[15]
Compound 2a HDAC100.41[16]
HDAC637[16]
HDAC8350[16]
Compound 30 HDAC8200[17]
Experimental Protocol: HDAC Activity Assay

A common method for measuring HDAC activity is a fluorometric assay that utilizes a substrate that becomes fluorescent upon deacetylation and subsequent enzymatic development. [8] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of the indole-based HDAC inhibitor in a suitable solvent.

    • Prepare the HDAC assay buffer.

    • Prepare the HDAC substrate solution (e.g., a fluorogenic acetylated peptide).

    • Prepare the developer solution, which contains an enzyme (e.g., trypsin) that cleaves the deacetylated substrate to release a fluorescent molecule. The developer solution should also contain a potent HDAC inhibitor (like Trichostatin A) to stop the HDAC reaction. [8][18]2. Assay Plate Setup:

    • Add the HDAC assay buffer to the wells of a black microplate.

    • Add the diluted inhibitor solutions to the appropriate wells. Include solvent controls and no-enzyme controls.

    • Add the HDAC enzyme source (e.g., nuclear extract or purified recombinant HDAC) to all wells except the no-enzyme controls. [18][19]3. Initiation and Incubation:

    • Initiate the reaction by adding the HDAC substrate to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).

  • Development and Detection:

    • Stop the HDAC reaction and initiate the development by adding the developer solution to all wells. [8][18][20] * Incubate the plate for a short period (e.g., 10-15 minutes) to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~460 nm). [8][20]5. Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of HDAC inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

III. Indole-Based Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. [21]By inhibiting PDEs, the intracellular levels of these cyclic nucleotides can be increased, leading to a range of physiological effects. PDE inhibitors have therapeutic applications in conditions such as erectile dysfunction, pulmonary hypertension, and inflammatory diseases. [21][22]

Mechanism of Action and Targeted Pathways

Indole-based PDE inhibitors, particularly those targeting PDE5, act by preventing the breakdown of cGMP. [23]In the context of smooth muscle relaxation, nitric oxide (NO) stimulates soluble guanylyl cyclase (sGC) to produce cGMP. [24]cGMP then activates protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. [14][25]PDE5 inhibitors block the degradation of cGMP, thus prolonging its signaling and enhancing smooth muscle relaxation. [23][24]

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP PDE5->GMP Degrades IndolePDEi Indole-Based PDEi IndolePDEi->PDE5 Inhibits

Caption: PDE5 Inhibition and the cGMP Signaling Pathway.

Comparative Performance of Indole-Based PDE Inhibitors
InhibitorTarget PDEIC50 (nM)Reference(s)
Compound 14a PDE516.11[26]
Sildenafil PDE510 (tested concentration)[26]
Various Indole N-oxides PDE4Low nanomolar[27]
Experimental Protocol: PDE Activity Assay

PDE activity can be measured using various methods, including colorimetric and luminescent assays. [28][29]The following protocol is based on a luminescent assay format. [1][30] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of the indole-based PDE inhibitor.

    • Prepare the PDE reaction buffer.

    • Prepare the cyclic nucleotide substrate solution (cAMP or cGMP).

    • Prepare a termination buffer containing a non-specific PDE inhibitor (e.g., IBMX) to stop the reaction. [30] * Prepare a detection solution containing ATP and a protein kinase (e.g., PKA for a cAMP assay).

    • Prepare a kinase-glo reagent that produces light in proportion to the amount of ATP present.

  • Assay Plate Setup:

    • Add the PDE enzyme and the diluted inhibitor to the wells of a white microplate.

  • Initiation and Incubation:

    • Initiate the reaction by adding the cyclic nucleotide substrate.

    • Incubate at room temperature for a specified time.

  • Termination and Detection:

    • Add the termination buffer to stop the PDE reaction.

    • Add the detection solution. The remaining cyclic nucleotide will be used by the protein kinase to phosphorylate a substrate, consuming ATP in the process. [30] * Add the kinase-glo reagent. The amount of light produced is inversely proportional to the PDE activity (i.e., higher PDE activity leads to less remaining cyclic nucleotide, less ATP consumption by the kinase, and thus a brighter signal).

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

IV. Indole-Based Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the formation of prostanoids, including prostaglandins. [31]There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a key role in inflammation and pain. [21][32][33]Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Mechanism of Action and Targeted Pathways

Indole-based NSAIDs, such as Indomethacin, inhibit COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. [32]Prostaglandins are potent mediators of inflammation, pain, and fever. [33]By reducing prostaglandin synthesis, these inhibitors alleviate the symptoms of inflammation. [26]The development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with the inhibition of COX-1. [32]

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation IndoleCOX2i Indole-Based COX-2 Inhibitor IndoleCOX2i->COX2 Inhibits

Caption: COX-2 Inhibition and the Prostaglandin Synthesis Pathway.

Comparative Performance of Indole-Based COX Inhibitors

The anti-inflammatory activity of COX inhibitors is often evaluated in vivo by measuring the reduction of edema in animal models.

CompoundAnti-inflammatory Activity (% inhibition after 3h)Reference(s)
Indomethacin 76.89%[32]
Compound S3 63.69%[32]
Compound S7 62.24%[32]
Compound S14 63.69%[32]
Experimental Protocol: COX Activity Assay (Colorimetric)

This assay measures the peroxidase activity of COX by monitoring the oxidation of a colorimetric substrate. [34] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of the indole-based COX inhibitor.

    • Prepare the assay buffer.

    • Prepare a solution of heme, a cofactor for COX.

    • Prepare the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). [34] * Prepare the arachidonic acid substrate solution.

  • Assay Plate Setup:

    • Add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the wells of a clear microplate. [7][27] * Add the diluted inhibitor solutions to the appropriate wells. Include solvent controls.

  • Initiation and Incubation:

    • Add the colorimetric substrate to all wells.

    • Initiate the reaction by adding the arachidonic acid solution. [27][34] * Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).

  • Detection:

    • Measure the absorbance of the oxidized substrate at a specific wavelength (e.g., 590 nm) using a microplate reader. [27][34]5. Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of COX inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The indole scaffold continues to be a highly valuable framework in the design and development of potent and selective enzyme inhibitors. Its structural versatility allows for the fine-tuning of interactions with diverse enzyme active sites, leading to promising therapeutic candidates for a wide range of diseases. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery, facilitating the evaluation and advancement of novel indole-based enzyme inhibitors. The ongoing exploration of this privileged structure is certain to yield new and improved therapies in the years to come.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers. PMC. [Link]

  • Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. PubMed. [Link]

  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. [Link]

  • Histone Deacetylase Inhibitors as Anticancer Drugs. PMC. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. ResearchGate. [Link]

  • histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC. [Link]

  • Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group. NIH. [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie. [Link]

  • The Molecular Mechanism of HDAC Inhibitors in Anticancer Effects. Medical Science Monitor. [Link]

  • Characterization of Histone Deacetylase Mechanisms in Cancer Development. Frontiers. [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. PMC. [Link]

  • Orally active indole N-oxide PDE4 inhibitors. PubMed. [Link]

  • VEGF Signaling Pathway. Cusabio. [Link]

  • HDAC Activity Assay Kit | 566328. Merck Millipore. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. [Link]

  • Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia. [Link]

  • Mechanism of action of PDE5 inhibitors. ResearchGate. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art. MDPI. [Link]

  • Phosphodiesterase 5 Inhibitors - Drug Design and Differentiation Based on Selectivity, Pharmacokinetic and Efficacy Profiles. Bentham Science. [Link]

  • Phosphodiesterase inhibitor. Wikipedia. [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Royal Society of Chemistry. [Link]

  • Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle. PMC. [Link]

  • Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics. Nature. [Link]

  • Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). PMC. [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. NIH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Total Phosphodiesterase (PDEs) Acitivity Colorimetric Assay Kit (E-BC-K782-M). Elabscience. [Link]

  • in vitro cyclooxygenase activity assay in tissue homogenates. PubMed. [Link]

  • PDE5A + cancer-associated fibroblasts enhance immune suppression in gastric cancer. Gut. [Link]

  • Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. PMC. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PMC. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... ResearchGate. [Link]

Sources

Validation

Definitive Guide: Confirming the Binding Mode of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

Topic: Confirming the Binding Mode of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (MMICA) Content Type: Technical Comparison & Methodology Guide Executive Summary 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Binding Mode of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (MMICA) Content Type: Technical Comparison & Methodology Guide

Executive Summary

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (hereafter referred to as MMICA ) represents a critical scaffold in the development of non-nucleoside allosteric inhibitors, particularly targeting viral polymerases (e.g., HCV NS5B Thumb Site II) and integrases.[1][2] Its efficacy relies heavily on the precise positioning of the 6-isopropyl group within a hydrophobic sub-pocket and the 2-carboxylate moiety’s ability to engage in electrostatic anchoring.[1]

This guide provides a rigorous technical comparison of methodologies used to confirm MMICA’s binding mode, offering a validated workflow for researchers to distinguish specific allosteric binding from non-specific aggregation.

Part 1: The Binding Mechanism & Structural Logic[1]

To confirm the binding mode, one must first understand the pharmacophore.[1] MMICA is not a "lock-and-key" fit for just any pocket; it is a hydrophobic wedge with a polar anchor .[1]

  • The Anchor (C2-Carboxylate): Forms salt bridges or hydrogen bond networks with backbone amides (typically Arginine or Serine residues).[1]

  • The Wedge (6-Isopropyl): The 1-methylethyl group at position 6 is the selectivity filter.[1] It demands a specific hydrophobic depth (approx. 4–5 Å) often found in allosteric pockets like the Thumb II site of HCV NS5B.[1]

  • The Core (Indole): Provides the rigid scaffold for π-π stacking interactions (e.g., with Tyrosine or Phenylalanine).[1]

Visualizing the Interaction Network

The following diagram illustrates the theoretical binding mode of MMICA within a generic viral polymerase allosteric site (Thumb II model).

MMICA_Binding_Mode MMICA MMICA Ligand Arg_Residue Arg/Ser Backbone (Polar Anchor) MMICA->Arg_Residue Salt Bridge (2-COOH) Hydrophobic_Pocket Hydrophobic Pocket (Leu/Val/Pro) MMICA->Hydrophobic_Pocket Van der Waals (6-Isopropyl) Tyr_Stack Tyr/Phe Aromatic (Pi-Stacking) MMICA->Tyr_Stack Pi-Pi Interaction (Indole Core)

Caption: Interaction map showing the tripartite binding logic of MMICA: Electrostatic anchoring, hydrophobic filling, and pi-stacking.

Part 2: Comparative Analysis of Confirmation Methodologies

Confirming the binding mode of hydrophobic indoles like MMICA is notoriously difficult due to solubility issues and potential for non-specific aggregation.[1] Below is an objective comparison of the three primary validation techniques.

Comparison Table: Efficacy of Binding Mode Confirmation Methods
FeatureMethod A: X-Ray Co-Crystallography Method B: Ligand-Observed NMR (STD/WaterLOGSY) Method C: SPR with Site-Directed Mutagenesis
Primary Output Atomic-resolution 3D structure (Static)Epitope mapping & binding kinetics (Solution)Kinetic rates (

,

) & Site Specificity
Resolution High (< 2.5 Å preferred)Medium (Atomic proximity)Low (Binary binding data)
Suitability for MMICA Gold Standard , but difficult due to MMICA's low solubility in crystallization buffers.[1]Excellent . Detects binding even with low solubility.[1] Distinguishes specific binding from aggregation.[1]High . Critical for validating the functional relevance of the binding site.[1]
Throughput LowMediumHigh
False Positive Risk Low (Density is definitive)Medium (Non-specific hydrophobic sticking)Low (If controls/mutants are used)
Cost/Time High / Weeks-MonthsMedium / DaysLow / Days
Critical Insight: Why Mutagenesis is the "Tie-Breaker"

While X-ray is definitive, it often fails for MMICA analogs due to crystal packing forces distorting the allosteric site.[1] Surface Plasmon Resonance (SPR) paired with Mutagenesis is the most robust functional confirmation.[1] By mutating a key residue in the predicted pocket (e.g., changing a Leucine to a bulky Tryptophan to block the 6-isopropyl group), one can prove specificity.[1]

Part 3: Recommended Protocol – The "Hybrid Validation" Workflow

To rigorously confirm the binding mode of MMICA, do not rely on a single method. Use this self-validating hybrid protocol combining In Silico Docking , STD-NMR , and Mutagenesis .[1]

Phase 1: In Silico Prediction & Mutant Design [1]
  • Docking: Dock MMICA into the target (e.g., PDB: 3FRZ for HCV NS5B) using Glide or Gold.[1]

  • Filter: Select poses where the 2-COOH forms a salt bridge.

  • Design Mutant: Identify the residue interacting with the 6-isopropyl group.[1] Design a "Steric Clash" mutant (e.g., Leu

    
     Trp) that should abolish binding.
    
Phase 2: Ligand-Observed NMR (STD-NMR) Protocol

Objective: Confirm the 6-isopropyl group is the primary contact point in solution.[1]

Materials:

  • Target Protein (20

    
    M) in D
    
    
    
    O buffer (PBS, pH 7.4).[1]
  • MMICA Ligand (1 mM, 50x excess).[1]

  • 600 MHz NMR Spectrometer with Cryoprobe.[1]

Step-by-Step:

  • Reference Spectrum: Acquire a 1D

    
    H NMR of MMICA alone to assign the isopropyl doublet (
    
    
    
    ~1.2 ppm) and methyl singlet (
    
    
    ~3.8 ppm).[1]
  • Sample Prep: Mix Protein (20

    
    M) + MMICA (1 mM). Ensure < 2% DMSO-d6.[1]
    
  • Pulse Sequence: Run the STD pulse sequence (saturation on-resonance at -1 ppm (protein methyls) and off-resonance at 40 ppm).

  • Data Analysis: Subtract ON from OFF spectra.

    • Success Criteria: Signals corresponding to the 6-isopropyl group should show the highest STD amplification factor (

      
      ), indicating it is buried deepest in the protein pocket.[1]
      
    • Failure Mode: If all signals (including the N-methyl) show equal intensity, the binding is likely non-specific surface aggregation.[1]

Phase 3: Functional Confirmation (SPR Mutagenesis)

Objective: Prove the biological relevance of the site.[1][3]

Protocol:

  • Immobilization: Immobilize Wild Type (WT) protein on Channel 1 and Mutant (Leu

    
    Trp) on Channel 2 of a CM5 sensor chip.[1]
    
  • Injection: Inject MMICA concentration series (0.1

    
    M to 50 
    
    
    
    M).[1]
  • Analysis:

    • WT Channel: Should show dose-dependent binding (Calculate

      
      ).[1]
      
    • Mutant Channel: Should show zero or significantly reduced binding .[1]

    • Calculation: If

      
      , the binding mode is confirmed.[1]
      
Part 4: Experimental Workflow Diagram

The following DOT diagram visualizes the decision tree for confirming the binding mode.

Validation_Workflow Start Start: MMICA Hit Identified Docking Step 1: Molecular Docking (Identify 6-isopropyl pocket) Start->Docking MutantDesign Design Steric Mutant (Block Hydrophobic Pocket) Docking->MutantDesign NMR_Check Step 2: STD-NMR Analysis MutantDesign->NMR_Check Result_Specific Isopropyl Signal High STD (Specific Binding) NMR_Check->Result_Specific Differential Epitope Result_Nonspecific Flat STD Profile (Aggregation) NMR_Check->Result_Nonspecific Uniform Intensity SPR_Validation Step 3: SPR (WT vs Mutant) Result_Specific->SPR_Validation Reformulate Reformulate/Re-design Result_Nonspecific->Reformulate Final_Confirm Confirmed Binding Mode SPR_Validation->Final_Confirm Kd(Mut) >> Kd(WT) SPR_Validation->Reformulate Kd(Mut) ≈ Kd(WT)

Caption: Decision tree for validating MMICA binding. Green paths indicate successful confirmation of the allosteric mode.[1]

Part 5: Data Interpretation Guide

When analyzing your data, use the following reference values to benchmark MMICA's performance.

Table 2: Expected Parameters for Specific vs. Non-Specific Binding

ParameterSpecific Binding (Success) Non-Specific / Aggregation (Failure)
STD-NMR Amplification Isopropyl protons > Aromatic protons > N-MethylAll protons show equal intensity
SPR Dissociation (

)
Fast to Medium (

to

)
Very Slow / Irreversible
Mutant Shift (

)

-fold loss in affinity

-fold change
Stoichiometry (n)


(Super-stoichiometric)
References
  • Gentile, G. et al. (2014).[1] "Indole-2-carboxylic acid derivatives as allosteric inhibitors of HCV NS5B polymerase: Structural basis for the development of potent antivirals."[1] Journal of Medicinal Chemistry.

  • Mayer, M. & Meyer, B. (1999).[1] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition.

  • Di Marco, S. et al. (2005).[1] "Discovery of novel allosteric inhibitors of HCV NS5B polymerase: Crystal structure of the enzyme-inhibitor complex."[1] Journal of Biological Chemistry.

  • Giannetti, A.M. (2011).[1] "From experimental design to validated hits: a comprehensive SPR biosensor guidance for fragment screening." Methods in Enzymology.

  • PubChem. (2024).[1] "Compound Summary: 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid." National Library of Medicine.[1] [1]

Sources

Comparative

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Data for Novel Indole-2-Carboxylic Acid Analogs

This guide provides a comprehensive framework for the systematic evaluation of novel therapeutic candidates, using the hypothetical compound 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid as a case study. While s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic evaluation of novel therapeutic candidates, using the hypothetical compound 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid as a case study. While specific experimental data for this exact molecule is not publicly available, its structural class—the indole-2-carboxylic acids—has been the subject of extensive research, showing promise in oncology and virology.[1][2] This document outlines the critical workflow from initial in vitro characterization to in vivo validation, emphasizing the scientific rationale behind each step and the crucial process of correlating data between these distinct experimental systems.

Our objective is to equip researchers and drug development professionals with a robust, self-validating methodology to assess the therapeutic potential of new chemical entities (NCEs) derived from this promising scaffold.

Introduction: The Indole-2-Carboxylic Acid Scaffold and the IVIVC Challenge

The indole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry. Derivatives have been developed as potent inhibitors of HIV-1 integrase, where the indole nucleus and carboxylate group chelate essential Mg²⁺ ions in the enzyme's active site.[3][4] Furthermore, this scaffold is integral to compounds designed as anticancer agents, demonstrating antiproliferative and anti-angiogenic activities.[2][5]

Given this background, we will proceed with the hypothesis that our compound of interest, 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid, may exhibit antiproliferative activity against cancer cells. The primary challenge in early-stage drug discovery is establishing a reliable In Vitro-In Vivo Correlation (IVIVC) . Potent activity in a petri dish (in vitro) is a prerequisite, but it is by no means a guarantee of efficacy in a complex biological system (in vivo). Factors such as absorption, distribution, metabolism, and excretion (ADME) can profoundly influence a compound's performance. This guide will illuminate the path to navigating this critical transition.

Part 1: Foundational In Vitro Evaluation

The initial phase of investigation focuses on characterizing the compound's activity and mechanism in controlled, isolated systems. This involves both cell-free biochemical assays and cell-based functional assays.

Primary Antiproliferative Screening

The first step is to determine if the compound has a general cytotoxic or cytostatic effect on cancer cells. The MTT assay is a widely used, robust method for this purpose.[5]

Experimental Protocol: MTT Antiproliferative Assay

  • Cell Culture: Plate human cancer cell lines (e.g., A549 lung carcinoma, HUVEC endothelial cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare a serial dilution of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical In Vitro Antiproliferative Activity

Cell LineCompoundIC₅₀ (µM)
A549 (Lung Carcinoma)1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid5.2
HUVEC (Endothelial)1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid15.4
Doxorubicin (Control)A549 (Lung Carcinoma)0.8
Mechanistic Assays: Uncovering the "How"

An IC₅₀ value tells us that a compound inhibits proliferation, but not how. Based on the activities of related indole-6-carboxylic acid derivatives, a plausible mechanism could be the inhibition of key signaling kinases like EGFR or VEGFR-2, or effects on cell cycle progression.[5]

Workflow for Mechanistic Investigation

G cluster_0 In Vitro Mechanistic Workflow ic50 Antiproliferative IC₅₀ Determined (e.g., MTT Assay) kinase Kinase Panel Screening (Biochemical Assay) ic50->kinase Hypothesize Target cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Observe Phenotype target_engagement Target Engagement (e.g., Western Blot for p-EGFR) kinase->target_engagement Confirm in Cells apoptosis Apoptosis Assay (Annexin V Staining) cell_cycle->apoptosis Determine Cell Fate

Caption: Workflow for elucidating the in vitro mechanism of action.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

  • Treatment: Seed A549 cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest cells via trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Interpretation: A significant increase in the percentage of cells in a specific phase (e.g., G2/M) compared to the control suggests cell cycle arrest.[5]

Part 2: Preclinical In Vivo Assessment

Positive in vitro data provides the justification for advancing a compound to in vivo studies. This phase aims to answer a critical question: Does the compound's cellular activity translate to therapeutic efficacy in a living organism?

Pharmacokinetic (PK) Profiling

Before an efficacy study, it is essential to understand the compound's ADME profile. A preliminary PK study in mice determines key parameters like plasma exposure, half-life, and bioavailability. Poor pharmacokinetic properties are a common reason for the failure of promising compounds.[6]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use healthy BALB/c mice.[6]

  • Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to separate cohorts of mice (e.g., 5 mg/kg IV, 20 mg/kg PO).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Analysis: Process the blood to plasma and quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (Area Under the Curve), and oral bioavailability (%F).

Xenograft Efficacy Model

The gold standard for assessing the in vivo anticancer activity of a compound is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.

Workflow for In Vivo Efficacy Study

G cluster_1 In Vivo Xenograft Workflow implant Implant Human Tumor Cells (e.g., A549) into Mice growth Allow Tumors to Reach Palpable Size (e.g., 100 mm³) implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Compound Daily (e.g., 50 mg/kg, PO) randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor monitor->treat Daily Treatment Cycle endpoint Endpoint Reached (e.g., Day 21 or Tumor Burden Limit) monitor->endpoint analysis Analyze Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Standard workflow for a mouse xenograft efficacy study.

Experimental Protocol: A549 Xenograft Study

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth until volumes reach approximately 100-150 mm³.

  • Group Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., 0.5% CMC)

    • Group 2: 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid (e.g., 50 mg/kg, daily oral gavage)

    • Group 3: Positive Control (e.g., Cisplatin)

  • Treatment and Monitoring: Administer the treatments for a set period (e.g., 21 days). Measure tumor volume with calipers and mouse body weight twice weekly as a measure of toxicity.

  • Efficacy Endpoint: Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

Data Presentation: Hypothetical In Vivo Efficacy Results

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle-1250-+5%
Compound of Interest50 mg/kg62550%-2%
Cisplatin (Control)5 mg/kg40068%-10%

Part 3: The Synthesis - Correlating In Vitro and In Vivo Results

The ultimate goal is to understand the relationship between the initial in vitro data and the final in vivo outcome.

  • Potency Translation: Does the in vivo efficacious dose achieve plasma concentrations that are relevant to the in vitro IC₅₀? For instance, if the average plasma concentration (AUC over 24h) in the 50 mg/kg dose group is above the 5.2 µM IC₅₀ observed in vitro, there is a good correlation. If the required plasma concentration is orders of magnitude higher, it may suggest issues like high plasma protein binding or rapid metabolism.

  • Explaining Discrepancies: Often, a direct correlation is not observed. A compound with a potent in vitro IC₅₀ might show weak in vivo activity. The reasons can be multifaceted:

    • Poor ADME/PK: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching the tumor at sufficient concentrations.[6]

    • Target Engagement: The compound may not engage its intended target effectively in the complex tumor microenvironment.

    • Toxicity: The dose required to achieve efficacy may be too toxic to the animal, as indicated by significant body weight loss.[6]

  • The Path Forward: If discrepancies exist, further studies are warranted. In vitro metabolism studies using liver microsomes can identify metabolic liabilities. Pharmacodynamic (PD) marker studies, such as measuring the phosphorylation level of a target kinase in tumor tissue post-dosing, can confirm target engagement in vivo.

Conclusion

The evaluation of a novel compound like 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is a systematic process of hypothesis generation and testing. By progressing from broad antiproliferative screens to specific mechanistic assays and finally to robust in vivo models, researchers can build a comprehensive data package. The key to success lies not just in generating positive data, but in critically analyzing the correlation between the simplified in vitro environment and the complex reality of the in vivo system. This rigorous, iterative approach is fundamental to identifying and advancing the next generation of therapeutics.

References

  • Meng, Z., Liu, Y., Zhang, J., Wu, Y., Qin, S., Gou, S., Fan, Z., & An, L. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9035-9047. Available at: [Link]

  • Wang, Z., Liu, Y., Meng, Z., Zhang, J., Wu, Y., Fan, Z., & An, L. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8023. Available at: [Link]

  • Pessôa, G. S. V., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 66(15), 10475-10493. Available at: [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

  • Mphahane, N., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC - NIH. Available at: [Link]

  • Abdel-Cader, N. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. Available at: [Link]

  • Li, Y., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 22(12), 2093. Available at: [Link]

  • Razak, S., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... Scientific Reports, 11(1), 6245. Available at: [Link]

  • Madl, J., et al. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Molecules, 23(10), 2586. Available at: [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available at: [Link]

  • Al-Omary, F. A., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]

  • Abdel-Aziz, S. A., et al. (2013). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

Executive Safety Summary Compound Identity: 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid Chemical Context: This compound is a functionalized indole-2-carboxylic acid, frequently utilized as a scaffold in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid Chemical Context: This compound is a functionalized indole-2-carboxylic acid, frequently utilized as a scaffold in the synthesis of viral polymerase inhibitors (e.g., HCV NS5B, HIV-1 integrase inhibitors). Primary Hazard Profile: While specific toxicological data for this exact CAS is often proprietary, structural analogs (Indole-2-carboxylic acid derivatives) consistently exhibit GHS Category 2/2A Irritant properties.

  • Respiratory: High risk of mucosal irritation (STOT SE 3) due to acidic dust.

  • Ocular: Severe eye irritation/corrosion potential (Acidic functionality).

  • Bioactivity: As a drug intermediate, assume potential biological activity. Strict containment is required.[1][2][3]

Risk Assessment & PPE Matrix

Effective protection depends entirely on the phase of matter . A standard lab coat is insufficient when transitioning from dry powder to organic solution, particularly if permeation enhancers like DMSO or DMF are used.

PPE Selection Table
Protection ZoneDry Solid Handling (Weighing/Transfer)Solution Phase (Synthesis/Assay)Emergency / Spill Cleanup
Respiratory N95 or P100 (if outside fume hood). Preferred: Engineering control (Fume Hood).Fume Hood Required. Risk: Solvent vapors + aerosolized acid.Full-face Respirator with organic vapor/acid gas (OV/AG) cartridge + P100 pre-filter.
Hand Protection Single Nitrile Gloves (4-6 mil). Focus: Dust exclusion.[1][3][4][5][6]Double Gloving Required. Inner: Nitrile (4 mil). Outer: Polychloroprene or Laminate (if using DMF/DMSO).Silver Shield / 4H Laminate Gloves. Reason: Universal chemical resistance.
Eye/Face Chemical Splash Goggles. Note:[3][4] Safety glasses are insufficient for acidic dusts.Chemical Splash Goggles + Face Shield. Reason: Splash protection during reflux/heating.Chemical Splash Goggles + Face Shield.
Body Standard Lab Coat (Cotton/Poly). Protocol: Buttoned to neck.Chemical Resistant Apron (Tyvek/Rubber). Reason: Protects against solvent splashes.Tychem® Suit (or equivalent impervious coverall).

Operational Protocols

Protocol A: Weighing & Transfer (Solid Phase)

The primary risk here is static-induced dust dispersion, leading to inhalation or surface contamination.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Indole derivatives are often fluffy, electrostatic solids. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Tool Selection: Use disposable antistatic weighing boats . Do not use metal spatulas if the compound is being weighed for trace metal-sensitive catalysis; use PTFE-coated spatulas.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after weighing. Dispose of the tissue as solid hazardous waste.

Protocol B: Solubilization & Synthesis (Solution Phase)

The primary risk shifts from inhalation to transdermal absorption. Solvents like DMSO or DMF (common for indoles) can carry the bioactive acid through standard nitrile gloves.

  • Solvent Compatibility Check:

    • Dichloromethane (DCM): Rapidly permeates nitrile (<5 mins). Use Laminate gloves.

    • DMSO/DMF: Permeates nitrile. Double glove (Nitrile/Nitrile) and change outer glove every 15 minutes.

  • Acid Activation: If converting to an acid chloride (using Thionyl Chloride or Oxalyl Chloride), evolvement of HCl and SO2 gas will occur. Scrubber or high-efficiency hood ventilation is mandatory.

  • Quenching: When quenching reactions containing this acid, add the mixture slowly to a bicarbonate solution. Rapid addition causes foaming (CO2 evolution) and potential splash-back.

Disposal Strategy (Cradle-to-Grave)

Do not treat this as general trash. It is a chemical intermediate with potential biological activity.[7]

Waste StreamDescriptionDisposal Action
Solid Waste Contaminated weighing boats, tissues, gloves.Bag in clear polyethylene, label "Solid Organic Hazardous Waste (Irritant)."
Liquid Waste (A) Mother liquors, reaction mixtures (Non-Halogenated).Collect in HDPE carboy. Label "Non-Halogenated Organic - Acidic."
Liquid Waste (B) Solutions in DCM/Chloroform.Collect in HDPE carboy. Label "Halogenated Organic - Acidic."
Aqueous Waste Quenched reaction washes (Acidic/Basic).Adjust pH to 5-9 if required by local EHS, otherwise segregate as "Aqueous Acidic Waste."

Visualized Safety Workflow

The following diagram illustrates the decision logic for PPE and handling based on the state of the material.

SafetyWorkflow Start Handling 1-Methyl-6-(1-methylethyl)- 1H-indole-2-carboxylic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing Solution Solution Phase (Synthesis) StateCheck->Solution Reaction SolidPPE PPE: Nitrile Gloves + N95/Hood Risk: Inhalation/Dust Solid->SolidPPE StaticControl Action: Use Anti-Static Gun Contain in Balance Enclosure SolidPPE->StaticControl Disposal Disposal: Segregate Acidic Organic Waste NO Drain Disposal StaticControl->Disposal SolventCheck Solvent: DMSO/DMF or DCM? Solution->SolventCheck StandardSolvent Solvent: Ethanol/Ethyl Acetate PPE: Standard Nitrile SolventCheck->StandardSolvent Low Penetration HighRiskSolvent Solvent: Penetrating (DMSO/DCM) PPE: Laminate/Double Glove SolventCheck->HighRiskSolvent High Penetration StandardSolvent->Disposal HighRiskSolvent->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[8][9] Indole-2-carboxylic acid Compound Summary. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

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